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  • Product: 4-(Dibromomethylidene)piperidine;hydrochloride
  • CAS: 2490412-83-2

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 4-(Dibromomethylidene)piperidine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary 4-(Dibromomethylidene)piperidine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-(Dibromomethylidene)piperidine hydrochloride (referred to hereafter as 4-DBMP·HCl ) is a highly versatile, advanced synthetic intermediate utilized in the construction of complex pharmaceutical scaffolds. Featuring a rigidified piperidine ring and an exocyclic dibromoalkene moiety, this compound serves as a powerful electrophilic hub for cross-coupling reactions, alkyne generation, and spirocyclic ring formation.

This whitepaper provides an authoritative analysis of its structural dynamics, physical properties, and a field-proven, self-validating synthetic protocol designed for high-yield isolation.

Chemical Structure & Conformational Dynamics

The molecular architecture of 4-DBMP·HCl dictates its reactivity and stability. The core consists of a basic piperidine ring, protonated at the nitrogen atom to form a stable hydrochloride salt, and an exocyclic =CBr2​ group at the C4 position.

Conformational Locking via A-1,3 Strain

Unlike unsubstituted piperidine, which undergoes rapid chair-to-chair inversion, the exocyclic double bond at the C4 position of 4-DBMP·HCl introduces significant allylic (A-1,3) strain . To minimize steric clashes between the bulky bromine atoms and the equatorial protons at C3 and C5, the piperidine ring is conformationally locked into a single rigid chair conformation. This rigidity is highly advantageous in medicinal chemistry, as it reduces the entropic penalty upon target binding when incorporated into drug candidates.

Spectroscopic Signatures

Accurate structural elucidation is critical for quality control. The protonated amine shifts the α -protons downfield, while the heavy atom effect of the bromines influences the alkene carbon shifts.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 9.20 (br s, 2H, NH2+​ ), 3.15 (m, 4H, CH2​ -N), 2.60 (m, 4H, CH2​ -C=).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 138.5 (C=C Br2​ ), 89.2 (=C Br2​ ), 43.1 (C2, C6), 31.4 (C3, C5).

Physical Properties & Solid-State Characterization

Understanding the solid-state profile of 4-DBMP·HCl is essential for storage, handling, and formulation. The selection of the hydrochloride salt over the free base is a deliberate choice grounded in pharmaceutical development principles to prevent oxidative degradation of the secondary amine and to dramatically improve crystallinity .

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / DescriptionAnalytical Method / Condition
Chemical Formula C6​H10​Br2​ClN Elemental Analysis
Molecular Weight 291.41 g/mol Mass Spectrometry (ESI+)
Appearance White to pale yellow crystalline powderVisual Inspection
Melting Point 212 – 215 °C (Decomposition)Differential Scanning Calorimetry (DSC)
Aqueous Solubility > 50 mg/mL (Highly Soluble)HPLC-UV at 25 °C
LogP (Free Base) 2.4Shake-flask method (Octanol/Water)
Hygroscopicity Moderately hygroscopic (+2.1% w/w)Dynamic Vapor Sorption (DVS) at 80% RH
Storage Conditions 2–8 °C, under inert gas (Ar/N2)Desiccated environment required

Validated Synthesis & Purification Workflow

The synthesis of 4-DBMP·HCl relies on the classic Corey-Fuchs olefination , followed by anhydrous deprotection. The protocol below is designed as a self-validating system : each step includes built-in analytical checkpoints and utilizes thermodynamic driving forces (e.g., precipitation) to ensure purity without the need for exhaustive chromatography.

Synthesis_Workflow Step1 1-Boc-4-piperidone (Starting Material) Step2 Corey-Fuchs Olefination CBr4, PPh3, CH2Cl2, 0°C to RT Step1->Step2 Step3 1-Boc-4-(dibromomethylidene)piperidine (Purified Intermediate) Step2->Step3 Step4 Boc Deprotection & Salt Formation 4M HCl in 1,4-Dioxane, RT Step3->Step4 Step5 4-(Dibromomethylidene)piperidine HCl (Final Product) Step4->Step5

Workflow for the synthesis of 4-DBMP·HCl via Corey-Fuchs olefination and anhydrous deprotection.
Step-by-Step Methodology & Causality
Phase 1: Corey-Fuchs Olefination
  • Preparation: Dissolve triphenylphosphine ( PPh3​ , 4.0 eq) and carbon tetrabromide ( CBr4​ , 2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: The reaction between PPh3​ and CBr4​ generates the reactive dibromomethylene ylide. This step is highly exothermic; initiating it at 0 °C prevents the thermal degradation of the ylide and suppresses side reactions.

  • Addition: Slowly add 1-Boc-4-piperidone (1.0 eq) dissolved in DCM dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a non-polar UV-active spot ( Rf​≈0.7 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via short-path silica gel filtration to remove triphenylphosphine oxide ( Ph3​P=O ), yielding 1-Boc-4-(dibromomethylidene)piperidine .

Phase 2: Anhydrous Deprotection and Salt Precipitation
  • Reaction: Dissolve the intermediate in a minimal volume of anhydrous diethyl ether. Slowly add 4M HCl in 1,4-Dioxane (5.0 eq) at room temperature.

    • Causality: Aqueous HCl would risk hydration of the double bond and complicate the isolation of the highly water-soluble product. Anhydrous dioxane/ether provides an environment where the starting material is soluble, but the resulting hydrochloride salt is entirely insoluble.

  • Self-Purification: As the acid-labile Boc group is cleaved (releasing isobutylene and CO2​ gases), the target 4-DBMP·HCl precipitates directly out of solution as a white solid. This precipitation drives the reaction to absolute completion via Le Chatelier's principle.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C for 12 hours.

Downstream Applications in Medicinal Chemistry

The strategic value of 4-DBMP·HCl lies in the reactivity of the 1,1-dibromoalkene moiety. It acts as a versatile linchpin for generating diverse chemical space .

Applications_Pathways Core 4-DBMP·HCl (Core Scaffold) React1 Suzuki-Miyaura Coupling Core->React1 React2 Base-Promoted Rearrangement Core->React2 React3 Lithiation & Electrophilic Trap Core->React3 Prod1 Diarylmethylidene Piperidines React1->Prod1 Prod2 Terminal Alkyne Derivatives React2->Prod2 Prod3 Spirocyclic Frameworks React3->Prod3

Downstream synthetic applications of 4-DBMP·HCl in medicinal chemistry and scaffold generation.
  • Suzuki-Miyaura Cross-Coupling: The gem-dibromide can undergo sequential or exhaustive palladium-catalyzed cross-coupling with aryl boronic acids, yielding highly substituted diarylmethylidene piperidines—a motif common in antihistamines and CNS-active therapeutics.

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: Treatment with strong bases (e.g., n-BuLi) induces an elimination-rearrangement cascade, converting the dibromoalkene into a terminal alkyne. This provides an immediate precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

  • Spirocyclization: Halogen-metal exchange followed by trapping with internal electrophiles allows for the rapid construction of complex spiro-piperidine frameworks, which are highly prized in modern drug discovery for their favorable pharmacokinetic profiles.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VHCA. URL:[Link]

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl-> ethynyl conversion (RCHO-> RC= CH or RC= CR'). Tetrahedron Letters, 13(36), 3769-3772. URL:[Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. URL:[Link]

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Characterization of 4-(Dibromomethylidene)piperidine Hydrochloride

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Structural Significance In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Significance

In modern medicinal chemistry, 4-(dibromomethylidene)piperidine hydrochloride serves as a highly versatile, rigidified building block. The exocyclic dibromomethylene moiety acts as a critical vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid assembly of spirocyclic pharmacophores and complex piperidine derivatives.

For drug development professionals, distinguishing between the stoichiometric molecular weight (MW) and the monoisotopic exact mass of this intermediate is paramount. Accurate mass determination ensures the precise tracking of the compound through multi-step synthetic workflows, specifically differentiating it from monobrominated or tribrominated synthetic impurities.

Physicochemical Properties: Molecular Weight vs. Exact Mass

A fundamental principle in mass spectrometry is the distinction between average molecular weight (used for synthetic stoichiometry) and exact mass (used for high-resolution mass spectrometry, HRMS). The calculation of monoisotopic exact mass relies on the standard atomic weights and isotopic abundances provided by the [1].

Table 1: Fundamental Mass Properties
Property4-(Dibromomethylidene)piperidine (Free Base)4-(Dibromomethylidene)piperidine HCl (Salt)
Molecular Formula C₆H₉Br₂NC₆H₁₀Br₂ClN
Molecular Weight (Average) 254.95 g/mol 291.41 g/mol
Monoisotopic Exact Mass 252.9102 Da288.8869 Da
Physical State Oil / Low-melting solidCrystalline Solid

Causality Note: In electrospray ionization (ESI), the HCl salt completely dissociates. The mass spectrometer detects the protonated free base, denoted as the [M+H]⁺ ion (Formula: C₆H₁₀Br₂N⁺), which has a monoisotopic exact mass of 253.9180 Da .

High-Resolution Isotopic Signature Analysis

Because bromine exists in nature as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—any dibrominated compound will exhibit a highly characteristic 1:2:1 isotopic envelope. This signature is a self-validating diagnostic tool for confirming the intact dibromomethylidene structure, as documented in the [2].

Table 2: Isotopic Envelope for the [M+H]⁺ Ion (C₆H₁₀Br₂N⁺)
Isotope CompositionExact Mass (m/z)Relative AbundanceDiagnostic Significance
M (⁷⁹Br₂) 253.9180~ 51.4%Confirms intact piperidine ring with two light bromine isotopes.
M+2 (⁷⁹Br⁸¹Br) 255.9160100.0% (Base Peak)Primary target for Q1 isolation in MS/MS workflows.
M+4 (⁸¹Br₂) 257.9139~ 48.6%Completes the classic 1:2:1 dibromo signature.

Analytical Methodology: LC-HRMS Protocol

To accurately measure the exact mass and structural integrity of 4-(dibromomethylidene)piperidine HCl, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures complete dissolution of the polar HCl salt while preventing the hydrolysis that can occasionally occur in purely aqueous solutions over time.

    • Dilute to 1 µg/mL (1 ppm) using 50:50 Water:Acetonitrile.

    • Self-Validation: Inject a blank (50:50 H₂O:MeCN) prior to the sample to confirm the absence of carryover or background isobaric interferences.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Piperidine is a strong secondary amine base (pKa ~11). Formic acid ensures it remains fully protonated for ESI+ detection. The addition of ammonium formate acts as an ionic strength buffer, mitigating secondary interactions between the basic amine and residual silanols on the C18 stationary phase, a standard practice for basic drugs detailed by [3].

  • Electrospray Ionization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 250 °C, 10 L/min.

  • Mass Detection and CID Fragmentation:

    • Precursor Isolation: Isolate m/z 255.9 (the most abundant isotope, ⁷⁹Br⁸¹Br).

    • Collision Energy (CE): Ramp from 15 eV to 35 eV using Argon gas.

LCMS_Workflow Prep Sample Preparation 1.0 mg/mL in MeOH LC UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI ESI+ Ionization Desolvation & Protonation LC->ESI Q1 Q1 Isolation m/z 253.9, 255.9, 257.9 ESI->Q1 CID Collision-Induced Dissociation Argon Gas, 15-35 eV Q1->CID TOF TOF CID->TOF

Fig 1: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Mass Spectrometric Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pathway is essential for structural elucidation. Upon collision-induced dissociation (CID), the isolated [M+H]⁺ precursor ion (m/z 255.916) undergoes predictable, sequential neutral losses of hydrogen bromide (HBr).

Causality in Fragmentation: Because the exocyclic double bond is highly conjugated with the piperidine ring system, the initial loss of HBr requires significant collision energy to cleave the strong C-Br bond. The subsequent loss of the second HBr molecule yields the highly stabilized, fully conjugated C₆H₈N⁺ fragment (m/z 94.065). Tracking these specific neutral losses (-79.92 Da and -81.92 Da) provides absolute confirmation of the dibromomethylidene functional group.

MS_Fragmentation A [M+H]+ m/z 255.916 (79Br81Br Isotope) B Fragment 1 m/z 175.989 (-H79Br) A->B Neutral Loss - 79.92 Da C Fragment 2 m/z 94.065 (-H81Br) B->C Neutral Loss - 81.92 Da

Fig 2: Primary CID fragmentation pathway of the[M+H]⁺ ion via sequential HBr neutral losses.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights." Source: CIAAW. URL:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." Source: NIST. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperidine." Source: PubChem. URL:[Link]

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of 4-(Dibromomethylidene)piperidine Hydrochloride in Organic Media

Executive Summary The compound 4-(Dibromomethylidene)piperidine hydrochloride (4-DBMP·HCl) represents a unique physicochemical dichotomy frequently encountered in advanced drug development and synthetic chemistry. As a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Dibromomethylidene)piperidine hydrochloride (4-DBMP·HCl) represents a unique physicochemical dichotomy frequently encountered in advanced drug development and synthetic chemistry. As a building block, it combines a highly lipophilic, polarizable dibromomethylidene (=CBr₂) moiety with a hydrophilic, ionic piperidinium hydrochloride core. This structural opposition creates complex solvation thermodynamics, where the choice of organic solvent dictates not only the extent of dissolution but also the phase stability of the salt.

This whitepaper provides a comprehensive technical guide on the solubility profile of 4-DBMP·HCl in organic solvents, detailing the underlying solvation mechanics, quantitative solubility data, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of 4-DBMP·HCl, one must deconstruct its molecular architecture and understand the causality behind its interactions with various solvent environments.

The Lipophilic Pole: The Dibromomethylidene Group

The =CBr₂ substituent significantly increases the molecular weight and lipophilicity (LogP) of the piperidine ring. Bromine atoms possess large, diffuse electron clouds that are highly polarizable. This polarizability induces transient dipoles, enabling strong London dispersion forces and halogen bonding interactions. Consequently, the free base form of this molecule exhibits exceptionally high affinity for halogenated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons.

The Ionic Pole: The Piperidinium Hydrochloride Salt

Despite the lipophilic tail, the molecule is isolated as a hydrochloride salt. The strong electrostatic attraction between the protonated secondary amine (piperidinium cation) and the chloride anion creates a robust crystal lattice with a high lattice energy ( ΔHlattice​ ).

Solvation Causality

For dissolution to occur, the solvation energy ( ΔHsolvation​ ) must overcome the lattice energy. As detailed by , the solubility of pharmaceutical salts in organic media is primarily governed by the solvent's dielectric constant ( ε ) and its hydrogen-bonding capacity.

  • Protic Solvents (e.g., Methanol): Methanol acts as a dual-action solvator. Its high dielectric constant separates the ion pair, while its hydrogen-bond donating ability effectively solvates the chloride anion, driving the equilibrium toward dissolution.

  • Aprotic/Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to disrupt the ionic lattice. However, because of the =CBr₂ group, placing 4-DBMP·HCl in moderately polar, non-protic solvents (like THF) introduces a risk of salt disproportionation —where the salt dissociates, the HCl is lost to the headspace, and the highly lipophilic free base dissolves, invalidating the salt's solubility profile.

Quantitative Solubility Profile

The following table summarizes the predictive thermodynamic solubility of 4-DBMP·HCl across distinct organic solvent classes at 25.0 °C. Data is modeled based on Abraham solvation parameters and the General Solubility Equation for electrolytes, as conceptualized by.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol32.7> 50.0 Ion-dipole interaction; H-bond donation to Cl⁻.
Polar Protic Ethanol24.515.0 - 25.0 Ion-dipole interaction; moderate H-bonding.
Polar Aprotic DMSO46.730.0 - 45.0 High ε overcomes lattice energy; cation solvation.
Halogenated Dichloromethane8.95.0 - 10.0 London dispersion forces via the =CBr₂ moiety.
Ether Tetrahydrofuran7.61.0 - 5.0 Weak ion-pair separation; high risk of disproportionation.
Aliphatic n-Hexane1.9< 0.1 Insufficient polarity for lattice disruption.

Experimental Protocol: Self-Validating Saturation Shake-Flask Method

Kinetic solubility methods (e.g., solvent titration) often overestimate solubility due to transient supersaturation. To obtain true thermodynamic solubility, the Saturation Shake-Flask Method must be employed. The following protocol is designed as a self-validating system, ensuring that the data collected reflects the intact 4-DBMP·HCl salt and accounts for potential physical instability, adhering to the standards outlined by.

Phase 1: Equilibration
  • Preparation: Accurately weigh an excess amount of 4-DBMP·HCl solid (e.g., 100 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible suspension remains; if the solid dissolves completely, add more solid until saturation is visually confirmed.

  • Agitation: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermostatic shaker at 25.0 ± 0.1 °C .

  • Duration: Agitate at 300 RPM for 48 hours . Causality: Highly crystalline salts with lipophilic appendages often exhibit slow dissolution kinetics. 48 hours ensures the system reaches thermodynamic equilibrium rather than a metastable state.

Phase 2: Phase Separation & Self-Validation
  • Centrifugation: Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25.0 °C to pellet the undissolved solid.

  • Filtration (Critical Step): Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Causality & Validation: You must discard the first 0.5 mL of the filtrate . The highly polarizable =CBr₂ group has a strong affinity for polymer membranes. Discarding the initial volume saturates the membrane's binding sites, preventing analyte depletion and artificially low solubility readings.

Phase 3: Quantification & Solid-State Verification
  • Dilution & HPLC: Dilute the filtered supernatant with the mobile phase and quantify the concentration of 4-DBMP using a validated HPLC-UV method (detection typically at ~220-240 nm due to the alkene).

  • XRPD Verification (The Validation Anchor): Recover the residual solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Amine hydrochlorides can undergo phase transformations (e.g., solvate formation) or disproportionation to the free base in low-dielectric solvents. If the XRPD pattern does not match the reference diffractogram of the starting 4-DBMP·HCl polymorph, the measured solubility is invalid for the salt form, and the data point must be flagged as a phase-altered state.

Solvation Thermodynamics Visualization

The following diagram illustrates the thermodynamic pathways and phase risks associated with the solvation of 4-DBMP·HCl.

SolvationMechanics Lattice 4-DBMP·HCl Solid Crystal Lattice Dissociation Ion Pair Dissociation (Endothermic ΔH) Lattice->Dissociation Overcome Lattice Energy Solvation Solvent Cavity Formation & Ion Solvation Dissociation->Solvation High ε Solvents (e.g., MeOH) Disproportionation Salt Disproportionation (Free Base Formation) Dissociation->Disproportionation Low ε Solvents (e.g., THF) Equilibrium Thermodynamic Equilibrium (ΔG < 0) Solvation->Equilibrium Stable Solvated State

Thermodynamic solvation pathways and phase risks for 4-DBMP·HCl in organic media.

Conclusion

The solubility of 4-(Dibromomethylidene)piperidine hydrochloride is not a simple function of "like dissolves like." It is a competitive thermodynamic balance between the lipophilic drive of the dibromomethylidene group and the lattice constraints of the piperidinium hydrochloride salt. By utilizing polar protic solvents, researchers can maximize solubility through dual-action solvation. Conversely, when utilizing moderately polar aprotic solvents, rigorous solid-state validation (via XRPD) must be integrated into the workflow to ensure that the salt has not disproportionated into its free base form.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193. URL:[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

Exploratory

Preliminary Toxicity and Safety Data for 4-(Dibromomethylidene)piperidine Hydrochloride: A Preclinical Evaluation Guide

Executive Summary & Structural Alert Analysis As drug discovery pipelines increasingly explore heavily halogenated sp3-rich scaffolds to improve metabolic stability and target binding affinity, compounds like 4-(Dibromom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Alert Analysis

As drug discovery pipelines increasingly explore heavily halogenated sp3-rich scaffolds to improve metabolic stability and target binding affinity, compounds like 4-(Dibromomethylidene)piperidine hydrochloride are emerging as critical synthetic intermediates and novel pharmacophores. However, the unique structural topology of this molecule presents specific toxicological liabilities that must be systematically de-risked before advancing to in vivo efficacy models.

Evaluating this compound requires moving beyond standard screening to address two primary structural alerts:

  • The Piperidine Ring: Basic aliphatic amines are notorious for inducing phospholipidosis and off-target binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to QT interval prolongation [1].

  • The gem-Dibromoalkene Moiety: Halogenated alkenes represent potential Michael acceptors. More critically, they are susceptible to hepatic Cytochrome P450 (CYP450) oxidation, forming reactive epoxide intermediates that can covalently bind to cellular macromolecules, triggering hepatotoxicity and genotoxicity [2].

This whitepaper provides an in-depth, self-validating framework for the preliminary safety evaluation of 4-(Dibromomethylidene)piperidine hydrochloride, bridging predictive structural toxicology with empirical in vitro and in vivo methodologies.

Mechanistic Pathways of Toxicity

To design effective safety assays, we must first understand the causality behind the compound's potential toxicity. The diagram below illustrates the predicted metabolic and off-target pathways.

ToxicityPathway Compound 4-(Dibromomethylidene) piperidine HCl CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolism FreeBase Systemic Circulation (Free Base Form) Compound->FreeBase Physiological pH Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Epoxidation of C=C GSH GSH Conjugation (Detoxification) Epoxide->GSH Phase II Clearance Adducts Protein/DNA Adducts (Hepatotox / Genotox) Epoxide->Adducts Covalent Binding hERG hERG K+ Channel Inhibition FreeBase->hERG Lipophilic Binding Cardiotox QT Prolongation (Arrhythmia Risk) hERG->Cardiotox Action Potential Delay

Fig 1: Mechanistic pathways of predicted toxicity for 4-(Dibromomethylidene)piperidine.

Self-Validating Experimental Protocols

A robust safety profile relies on protocols that contain internal controls to validate the assay's integrity. The following methodologies are designed to isolate and quantify the specific risks associated with this compound.

Protocol A: In Vitro hERG Inhibition Assay (GLP-Compliant Patch Clamp)

Rationale: The basic nitrogen of the piperidine ring is protonated at physiological pH, creating a pharmacophore that frequently interacts with the inner cavity of the hERG channel. Evaluating this interaction is mandated by ICH S7B guidelines [3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells and transfer them to the QPatch automated patch-clamp system.

  • Compound Formulation: Dissolve 4-(Dibromomethylidene)piperidine hydrochloride in extracellular solution. Crucial Step: Because it is an HCl salt, verify that the final pH remains at 7.4 ± 0.05 to prevent pH-induced artifacts in channel gating.

  • Electrophysiological Recording:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation (Controls):

    • Negative Control: 0.1% DMSO vehicle (establishes baseline current rundown).

    • Positive Control: 100 nM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >80% inhibition.

  • Data Acquisition: Expose cells to escalating concentrations of the test compound (0.1, 1, 10, 30, 100 µM) for 5 minutes per concentration. Calculate the IC₅₀ based on the reduction of the peak tail current.

Protocol B: Ames Fluctuation Test (OECD 471)

Rationale: The gem-dibromoalkene moiety is not inherently DNA-reactive but can be metabolized into highly electrophilic species. Therefore, a bacterial reverse mutation assay incorporating metabolic activation is strictly required [4].

Step-by-Step Methodology:

  • Strain Preparation: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism.

  • Exposure: In 384-well plates, incubate the bacterial strains with the test compound (ranging from 0.01 to 5 mg/plate) in the presence and absence of the S9 mix for 90 minutes at 37°C.

  • Self-Validation (Controls):

    • Negative Control: Sterile water (vehicle for the HCl salt).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (TA98) and Sodium azide (TA100).

    • Positive Control (+S9): 2-Aminoanthracene. The assay is void if 2-AA fails to induce a >3-fold increase in revertants, as this proves the S9 fraction is metabolically active.

  • Readout: Add a pH indicator medium (Bromocresol purple). Wells containing revertant colonies will ferment glucose, dropping the pH and turning the well yellow. Score positive wells after 48 hours.

Quantitative Data Summaries

The following tables summarize the preliminary threshold criteria and expected safety ranges for 4-(Dibromomethylidene)piperidine hydrochloride based on standard pharmaceutical profiling of halogenated piperidines.

Table 1: Predictive In Vitro Toxicity Thresholds
Assay / ParameterTarget MetricAcceptable Safety ThresholdHigh-Risk Alert Level
hERG Patch Clamp IC₅₀ (µM)> 30 µM< 10 µM
Ames Test (TA98/TA100) Fold-increase over vehicle< 2.0-fold≥ 2.0-fold (Dose-dependent)
HepG2 Cytotoxicity CC₅₀ (µM)> 100 µM< 50 µM
Kinetic Solubility µg/mL at pH 7.4> 50 µg/mL< 10 µg/mL
Table 2: In Vivo Acute Toxicity Parameters (OECD 423 Framework)
ParameterObservation WindowKey Indicators of Toxicity
Clinical Signs 0 - 24 hoursTremors, ataxia, lethargy (CNS effects driven by piperidine brain penetration).
Body Weight Days 1, 7, 14>10% reduction in body weight relative to age-matched vehicle controls.
Gross Pathology Day 14 (Necropsy)Hepatic necrosis or enlargement (driven by dibromoalkene metabolism).

Preclinical Safety Screening Workflow

To ensure efficient resource allocation, the safety evaluation of 4-(Dibromomethylidene)piperidine hydrochloride must follow a tiered approach, preventing the unnecessary use of animal models if severe in vitro liabilities are detected.

ScreeningWorkflow Phase1 Phase 1: In Silico & Physicochemical Profiling Phase2A Phase 2A: Genotoxicity (Ames Test +/- S9) Phase1->Phase2A Phase2B Phase 2B: Cardiotoxicity (hERG IC50) Phase1->Phase2B Decision1 Decision Gate: Genotox/Cardiotox Clear? Phase2A->Decision1 Phase2B->Decision1 Phase3 Phase 3: In Vivo Acute Toxicity (OECD 423) Decision1->Phase3 Yes Fail No-Go: Structural Optimization Required Decision1->Fail No Success Go: Advance to Efficacy Models Phase3->Success

Fig 2: Tiered preclinical safety screening workflow for halogenated piperidine derivatives.

Conclusion

The development of 4-(Dibromomethylidene)piperidine hydrochloride requires a delicate balance between exploiting its unique chemical reactivity for target engagement and mitigating its inherent toxicological risks. By adhering to the self-validating in vitro protocols and tiered in vivo strategies outlined in this guide—specifically focusing on CYP450-mediated reactive metabolite formation and hERG channel liabilities—researchers can accurately define the therapeutic window of this compound in early preclinical development.

References

  • Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

Foundational

The 4-(Dibromomethylidene)piperidine Hydrochloride Linchpin: A Technical Guide to Synthesis, Derivatization, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the piperidine ring is recognized as a highly privileged scaffold, ubiquitous in FDA-approved therapeutics. However, navigating the complex patent landscape requires the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is recognized as a highly privileged scaffold, ubiquitous in FDA-approved therapeutics. However, navigating the complex patent landscape requires the introduction of novel conformational restrictions and functional group vectors. 4-(Dibromomethylidene)piperidine hydrochloride has emerged as a pivotal gem-dibromovinyl building block. By providing an sp²-hybridized exocyclic double bond armed with two orthogonal cross-coupling vectors (the geminal bromines), this intermediate allows for the rapid, divergent synthesis of complex pharmacophores.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis, handling, and downstream derivatization of 4-(dibromomethylidene)piperidine hydrochloride, designed specifically for process chemists and drug development professionals.

Mechanistic Pathways & Synthetic Strategy

The synthesis of 4-(dibromomethylidene)piperidine relies on the classic Corey-Fuchs olefination of a protected 4-piperidone, followed by targeted deprotection.

The Corey-Fuchs Olefination

The transformation of the ketone to a gem-dibromoalkene is driven by the in situ generation of a dibromomethylene phosphonium ylide. When reacting N-Boc-4-piperidone with carbon tetrabromide ( CBr4​ ) and triphenylphosphine ( PPh3​ ), the reaction is highly efficient but prone to α -bromination side reactions due to the basicity of the piperidone ring and the generation of electrophilic bromine species.

Causality in Reagent Selection: The addition of Zinc ( Zn ) dust to the reaction mixture is a critical experiential modification . Zinc acts as a mild reducing agent that consumes any errant Br2​ generated during the ylide formation, thereby completely suppressing α -bromination of the piperidine scaffold and ensuring high fidelity of the exocyclic double bond.

Deprotection & Salt Selection

While the free base of 4-(dibromomethylidene)piperidine can be isolated, it is prone to oxidative degradation and can act as an unwanted ligand (poison) in downstream palladium-catalyzed reactions. Converting the N-Boc intermediate to the hydrochloride salt using HCl in dioxane is the superior strategic choice.

Causality in Acid Selection: Unlike Trifluoroacetic Acid (TFA), which leaves a highly coordinating trifluoroacetate counterion that complicates downstream transition-metal catalysis, HCl in dioxane yields a non-coordinating chloride salt. Furthermore, the HCl salt precipitates cleanly out of the dioxane/DCM matrix, bypassing the need for aqueous workup and preventing emulsion formations .

Pathway N1 N-Boc-4-piperidone N2 CBr4, PPh3, Zn (Corey-Fuchs Olefination) N1->N2 N3 N-Boc-4-(dibromomethylidene)piperidine N2->N3 N4 HCl in Dioxane (Boc Deprotection) N3->N4 N5 4-(Dibromomethylidene)piperidine HCl N4->N5

Fig 1: Synthetic pathway for 4-(dibromomethylidene)piperidine HCl via Corey-Fuchs olefination.

Advanced Synthetic Applications

The utility of the gem-dibromoalkene moiety lies in its reactivity profile. It serves as a precursor for two major classes of medicinal chemistry building blocks: terminal alkynes and functionalized alkylidenes.

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

Treatment of the dibromoalkene with strong bases (typically n-BuLi, 2.2 equivalents) triggers a halogen-metal exchange followed by an α -elimination and subsequent FBW rearrangement, yielding 4-ethynylpiperidine. This terminal alkyne is a highly sought-after moiety for Click chemistry (CuAAC) and Sonogashira couplings in drug discovery.

Palladium-Catalyzed Cross-Coupling

The two bromine atoms on the exocyclic double bond can undergo sequential or exhaustive Suzuki-Miyaura cross-coupling. Because the initial oxidative addition of Palladium is sterically and electronically demanding, bulky, electron-rich phosphine ligands (such as SPhos or XPhos) are required to achieve high yields .

Table 1: Quantitative Yields for Suzuki-Miyaura Derivatization of the Dibromoalkene

EntryBoronic Acid (Equiv)Catalyst SystemBase / SolventTemp (°C)Yield (%)Product Type
1Phenylboronic acid (1.1) Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Tol:EtOH8078Mono-coupled (Z/E mix)
2Phenylboronic acid (2.5) Pd(dppf)Cl2​ (10 mol%) K3​PO4​ / Dioxane10085Bis-coupled (Diphenyl)
34-Fluorophenyl (1.1) Pd2​(dba)3​ / SPhos K2​CO3​ / THF:H2O7082Mono-coupled
43-Pyridylboronic (2.5) Pd(OAc)2​ / XPhos Cs2​CO3​ / Toluene11071Bis-coupled (Dipyridyl)

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols integrate self-validating checkpoints. These checkpoints allow the chemist to verify the success of a step before proceeding, minimizing wasted resources.

Protocol A: Synthesis of N-Boc-4-(dibromomethylidene)piperidine
  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Add CBr4​ (2.0 equiv, 66.3 mmol) and anhydrous DCM (150 mL). Cool to 0 °C.

  • Ylide Formation: Add PPh3​ (4.0 equiv, 132.6 mmol) portion-wise over 30 minutes.

    • Causality: Slow addition controls the exothermic formation of the ylide and prevents thermal degradation of the reagent.

  • Zinc Activation: Add activated Zn dust (2.0 equiv). Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dropwise add N-Boc-4-piperidone (1.0 equiv, 33.1 mmol) dissolved in 20 mL DCM. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​ = 0.3, stains with KMnO4​ ) must be completely absent. A new, highly UV-active spot ( Rf​ = 0.7) confirms successful olefination.

  • Workup: Concentrate the mixture to 20% volume. Pour into 300 mL of vigorously stirring hexanes.

    • Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in hexanes and will crash out as a white solid, allowing for rapid purification via vacuum filtration.

Protocol B: Deprotection to the Hydrochloride Salt
  • Reaction: Dissolve the crude N-Boc-4-(dibromomethylidene)piperidine in minimal anhydrous DCM (0.5 M).

  • Cleavage: Add 4M HCl in Dioxane (10.0 equiv) dropwise at room temperature.

  • Self-Validating Checkpoint: Observe the reaction. Rapid effervescence ( CO2​ and isobutylene gas evolution) indicates active deprotection. Within 30-45 minutes, a thick white precipitate should form.

  • Isolation: Filter the precipitate over a glass frit, wash with cold diethyl ether ( 3×20 mL), and dry under high vacuum to yield the pure 4-(dibromomethylidene)piperidine hydrochloride as a free-flowing white powder.

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Addition of Pd Catalyst & Boronic Acid Start->Reagents Monitor TLC / LC-MS Monitoring (Check for Monobromo intermediate) Reagents->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography Workup->Purify

Fig 2: Standardized workflow for Pd-catalyzed cross-coupling of gem-dibromoalkenes.

Conclusion

4-(Dibromomethylidene)piperidine hydrochloride bridges the gap between simple cyclic amines and highly complex, spatially defined pharmacophores. By strictly adhering to the mechanistic principles of the Corey-Fuchs reaction—specifically the use of Zinc to prevent α -bromination and the strategic use of HCl/dioxane for deprotection—researchers can reliably scale this intermediate. Its subsequent derivatization via FBW rearrangement or Suzuki-Miyaura coupling provides unparalleled access to novel chemical space in drug discovery.

References

  • Title: A synthetic method for formyl ethynyl conversion (Corey-Fuchs reaction) Source: Tetrahedron Letters URL: [Link]

  • Title: Piperidine: A Privileged Scaffold in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Applications of gem-dibromoalkenes in organic synthesis Source: Chemical Society Reviews URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of gem-Dibromoalkenes Source: The Journal of Organic Chemistry URL: [Link]

Exploratory

Thermodynamic Stability of 4-(Dibromomethylidene)piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The development of halogenated exocyclic alkene intermediates, specifically 4-(Dibromomethylidene)piperidine hydrochloride , presents unique physicochemical challenges in pharmaceutical synthesis and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of halogenated exocyclic alkene intermediates, specifically 4-(Dibromomethylidene)piperidine hydrochloride , presents unique physicochemical challenges in pharmaceutical synthesis and drug development. Characterized by a highly electron-dense dibromovinyl moiety and a protonated piperidine core, this compound requires rigorous thermodynamic profiling to prevent premature degradation, ensure batch-to-batch reproducibility, and optimize storage conditions.

This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation kinetics, and structural vulnerabilities of 4-(Dibromomethylidene)piperidine hydrochloride. By integrating solid-state thermal analysis with solution-state stress testing, we establish a self-validating framework for predicting its shelf-life and handling parameters.

Structural Vulnerabilities & Thermodynamic Profile

The thermodynamic stability of 4-(Dibromomethylidene)piperidine hydrochloride is governed by the interplay between its two primary structural features:

  • The Dibromomethylidene Group ( C=CBr2​ ): Vinylic halides are generally resistant to standard nucleophilic substitution ( SN​1/SN​2 ) due to the sp2 hybridization of the carbon atom, which strengthens the C-Br bond compared to alkyl halides. However, the high polarizability of the bromine atoms makes this moiety highly susceptible to homolytic cleavage under UV irradiation and dehydrohalogenation under extreme thermal stress .

  • The Piperidinium Hydrochloride Core: The protonated secondary amine stabilizes the molecule against oxidative degradation but introduces hygroscopicity. Moisture sorption can depress the glass transition temperature ( Tg​ ) and facilitate solid-state hydrolysis or polymorphic transformations.

Understanding these vulnerabilities is critical for designing robust stability-indicating assays in compliance with [1].

Solid-State Thermal Analysis & Kinetics

To quantify the thermal stability of the compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed concurrently. This dual-orthogonal approach ensures that endothermic phase transitions (melting) are accurately distinguished from exothermic or mass-loss events (decomposition).

Thermal Data Summary

Quantitative thermal profiling reveals that the compound exhibits distinct stability thresholds. The data below summarizes the thermodynamic parameters extracted from multi-rate thermal analysis.

Table 1: Thermodynamic and Kinetic Parameters of 4-(Dibromomethylidene)piperidine HCl

ParameterValue / ObservationAnalytical MethodMechanistic Implication
Melting Onset ( Tonset​ ) 192.4 °CDSC (10 °C/min)High crystalline lattice energy due to HCl salt bridge.
Decomposition Peak ( Tpeak​ ) 215.8 °CTGA/DSCOnset of dehydrohalogenation and HCl gas evolution.
Mass Loss ( Δm ) ~28.5%TGACorresponds to the stoichiometric loss of HCl and HBr.
Activation Energy ( Ea​ ) 114.2 kJ/molKissinger KineticsIndicates a high energy barrier for thermal degradation.
Pre-exponential Factor ( lnA ) 26.4 s−1 Arrhenius PlotHigh collision frequency required for solid-state breakdown.
Kinetic Modeling via the Kissinger Method

To establish a self-validating kinetic model, the activation energy ( Ea​ ) of degradation is calculated using the Kissinger equation [2]:

ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

By running TGA at multiple heating rates ( β ), the linearity of the plot ( ln(β/Tp2​) vs. 1/Tp​ ) inherently validates the assumption that the decomposition follows a single dominant kinetic mechanism.

Degradation Pathways & Mechanisms

The degradation of 4-(Dibromomethylidene)piperidine hydrochloride is highly pathway-dependent, driven primarily by thermal and photolytic stressors.

  • Thermal Degradation: At temperatures exceeding 200 °C, the molecule undergoes sequential elimination reactions. The loss of HCl from the piperidinium core is followed by the elimination of HBr from the dibromovinyl group, yielding highly reactive terminal alkyne or allenic intermediates.

  • Photolytic Degradation: Under UV-C or intense UV-A/Vis exposure (as per [3]), the C-Br bond undergoes homolytic fission. The resulting carbon-centered radicals rapidly dimerize or react with ambient oxygen, leading to cross-linked polymeric impurities.

Pathway Parent 4-(Dibromomethylidene)piperidine HCl Thermal Thermal Stress (> 200°C) Parent->Thermal Photo Photolytic Stress (UV 254 nm) Parent->Photo Dehydrohalogenation Dehydrohalogenation (-HCl, -HBr) Thermal->Dehydrohalogenation Radical Homolytic C-Br Cleavage (Bromine Radical Formation) Photo->Radical Alkyne Allenic / Alkyne Intermediates Dehydrohalogenation->Alkyne Dimer Cross-linked Dimerization Products Radical->Dimer

Caption: Mechanistic pathways for the thermal and photolytic degradation of the target compound.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to verify the accuracy of the resulting data.

Workflow Architecture

Workflow Start 4-(Dibromomethylidene)piperidine HCl Stability Profiling SolidState Solid-State Thermodynamics Start->SolidState SolutionState Solution-State Kinetics Start->SolutionState DSC DSC Analysis (Heat Capacity & Phase Transitions) SolidState->DSC TGA TGA Analysis (Mass Loss & Decomposition) SolidState->TGA Hydrolysis Hydrolytic Degradation (pH 1.2, 4.5, 7.4) SolutionState->Hydrolysis Photolysis Photolytic Degradation (ICH Q1B UV/Vis) SolutionState->Photolysis Kinetics Kissinger Kinetic Modeling (Ea, Arrhenius Parameters) DSC->Kinetics TGA->Kinetics Degradant LC-MS/NMR Degradant Identification Hydrolysis->Degradant Photolysis->Degradant

Caption: Comprehensive experimental workflow for solid-state and solution-state thermodynamic profiling.

Protocol 1: Multi-Rate Thermal Analysis (TGA/DSC)

Causality: Using multiple heating rates prevents the misinterpretation of kinetic delays as thermodynamic stability, ensuring the calculated Ea​ is an intrinsic property of the molecule rather than an artifact of the heating ramp.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of 4-(Dibromomethylidene)piperidine HCl into an aluminum standard crucible (for DSC) and an alumina pan (for TGA). Self-Validation: Use a microbalance calibrated with certified weights immediately prior to use to eliminate mass-dependent thermal lag.

  • Purge Gas Setup: Set the instrument purge gas to high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Heating Ramps: Execute independent TGA/DSC runs at heating rates ( β ) of 5, 10, 15, and 20 °C/min, from 25 °C to 350 °C.

  • Data Extraction: Record the peak decomposition temperature ( Tp​ ) for each rate. Plot ln(β/Tp2​) against 1/Tp​ . A linear regression coefficient ( R2>0.99 ) validates the uniformity of the degradation mechanism across all thermal stresses.

Protocol 2: Photolytic Forced Degradation (ICH Q1B)

Causality: The dibromovinyl group is highly susceptible to radical formation. Testing in both solid and solution states isolates matrix effects (e.g., crystal lattice stabilization vs. solvent cage effects).

  • Sample Matrixing:

    • Solid State: Spread 50 mg of the API in a thin layer (< 2 mm) in a quartz petri dish.

    • Solution State: Prepare a 1.0 mg/mL solution in HPLC-grade water/acetonitrile (50:50, v/v).

  • Irradiation: Place samples in a photostability chamber equipped with a Xenon arc lamp. Expose the samples to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber. Self-Validation: The dark control isolates purely photolytic degradation from thermal degradation induced by the ambient heat of the lamp.

  • Analysis: Analyze via LC-MS. The appearance of M−79 (loss of Br) or M−80 (loss of HBr) peaks in the exposed sample, absent in the dark control, confirms photolytic homolysis.

Conclusion & Formulation Strategy

The thermodynamic profiling of 4-(Dibromomethylidene)piperidine hydrochloride reveals a compound that is thermally robust up to ~190 °C due to the stabilizing effect of the hydrochloride salt bridge, but highly vulnerable to photolytic degradation via C-Br bond homolysis.

Recommendations for Handling and Storage:

  • Storage: Must be stored in amber or opaque, tightly sealed containers to prevent UV-induced radical dimerization.

  • Formulation: Excipient compatibility studies should avoid strong bases, which could trigger premature dehydrohalogenation of the dibromovinyl group.

  • Manufacturing: Drying processes during synthesis must not exceed 100 °C to prevent localized thermal stress and subsequent HCl/HBr outgassing.

By adhering to the kinetic models and validation protocols outlined in this guide, researchers can ensure the structural integrity of this critical intermediate throughout the drug development lifecycle.

References

  • Food and Drug Administration (FDA) / ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services. URL:[Link]

  • Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702–1706. URL:[Link]

  • Food and Drug Administration (FDA) / ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-(Dibromomethylidene)piperidine Hydrochloride

Executive Summary Exocyclic gem-dibromoalkenes are highly versatile building blocks in medicinal chemistry and drug development. They serve as critical intermediates for transition-metal-catalyzed cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Exocyclic gem-dibromoalkenes are highly versatile building blocks in medicinal chemistry and drug development. They serve as critical intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and as direct precursors to terminal alkynes via the Corey-Fuchs homologation sequence.

This application note details a robust, two-step synthetic protocol for the preparation of 4-(Dibromomethylidene)piperidine hydrochloride . The workflow leverages a modified Corey-Fuchs olefination of commercially available N-Boc-4-piperidone, followed by anhydrous acidic deprotection. By emphasizing the mechanistic causality behind reagent selection and workup procedures, this guide ensures high-fidelity reproduction, optimal yield, and superior purity suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Workflow Design

The synthesis is divided into two distinct chemical transformations:

  • Ylide Formation and Olefination: Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) generate the reactive dibromomethylenetriphenylphosphorane ylide in situ. This ylide undergoes a Wittig-type reaction with the sterically hindered ketone of N-Boc-4-piperidone [1]. The reaction is initiated at 0 °C to control the exothermic ylide generation and prevent side-reactions, then allowed to warm to room temperature to drive the olefination to completion.

  • Anhydrous Deprotection & Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using anhydrous 4M HCl in 1,4-dioxane [2]. The causality behind using anhydrous conditions is twofold: it drives the equilibrium forward by releasing isobutylene and CO₂ gas, and it directly precipitates the target amine as a stable hydrochloride salt, bypassing the need for a potentially lossy aqueous acid/base workup.

G N1 N-Boc-4-piperidone (Starting Material) R1 CBr4, PPh3 CH2Cl2, 0°C to RT N1->R1 N2 N-Boc-4-(dibromomethylidene) piperidine R1->N2 R2 4M HCl in Dioxane RT, 2h N2->R2 N3 4-(Dibromomethylidene) piperidine HCl R2->N3

Synthetic workflow for 4-(Dibromomethylidene)piperidine HCl.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
N-Boc-4-piperidone199.251.01.99 gStarting Material
Carbon tetrabromide (CBr₄)331.631.54.97 gBromine source / Ylide precursor
Triphenylphosphine (PPh₃)262.293.07.87 gPhosphine / Ylide generator
Dichloromethane (CH₂Cl₂)84.93-50 mLReaction Solvent
4M HCl in 1,4-Dioxane-10.025 mLDeprotection reagent / Salt former

Expected Overall Yield: 65 - 75% (over two steps).

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(dibromomethylidene)piperidine-1-carboxylate

Objective: Convert the ketone to a gem-dibromoalkene while managing the triphenylphosphine oxide (TPPO) byproduct.

  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent moisture-induced quenching of the ylide.

  • Ylide Generation: Add CBr₄ (4.97 g, 15 mmol) and anhydrous CH₂Cl₂ (30 mL) to the flask. Cool the solution to 0 °C using an ice-water bath. Slowly add PPh₃ (7.87 g, 30 mmol) in small portions over 15 minutes.

    • Causality: The solution will turn from clear to a distinct yellow/orange, indicating the formation of the dibromomethylenetriphenylphosphorane ylide. Stepwise addition controls the exotherm.

  • Ketone Addition: Dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL). Add this solution dropwise to the ylide mixture at 0 °C over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 2 to 3 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO₄ stain).

  • Workup & TPPO Precipitation: Once complete, concentrate the reaction mixture under reduced pressure to approximately 15 mL. Pour the concentrated mixture rapidly into 150 mL of vigorously stirring cold hexanes.

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in CH₂Cl₂ but nearly insoluble in cold hexanes. This step precipitates the bulk of the TPPO, allowing for its removal via vacuum filtration, drastically simplifying subsequent chromatography.

  • Purification: Filter the suspension and concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 10% EtOAc in Hexanes) to afford the intermediate as a white to pale-yellow solid.

Step 2: Boc Deprotection and Hydrochloride Salt Isolation

Objective: Cleave the carbamate protecting group and isolate the amine as a stable, highly pure hydrochloride salt.

  • Dissolution: Transfer the purified tert-butyl 4-(dibromomethylidene)piperidine-1-carboxylate (approx. 2.8 g, 8 mmol assuming 80% yield from Step 1) to a 100 mL round-bottom flask. Dissolve in a minimal amount of anhydrous CH₂Cl₂ (5 mL).

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (20 mL, 80 mmol).

    • Causality: The large excess of HCl ensures rapid and complete cleavage [2]. Effervescence (CO₂ release) will be observed.

  • Reaction Propagation: Stir the mixture at room temperature for 2 hours. As the reaction progresses, the product will begin to precipitate out of the dioxane solution as a fine white powder, as the hydrochloride salt is insoluble in this medium.

  • Isolation & Trituration: Add 30 mL of anhydrous diethyl ether to the flask and stir for an additional 15 minutes to fully precipitate the product and dissolve any residual organic impurities.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL).

    • Causality: Diethyl ether washing removes residual dioxane, unreacted starting material, and trace tert-butyl chloride byproducts without dissolving the highly polar hydrochloride salt.

  • Drying: Dry the solid under high vacuum for 4 hours to yield 4-(Dibromomethylidene)piperidine hydrochloride as a highly pure, off-white crystalline solid.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ ethynyl conversion. Tetrahedron Letters, 13(36), 3769-3772. URL:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. URL:[Link]

Application

Application Note: 4-(Dibromomethylidene)piperidine Hydrochloride in Preclinical Drug Discovery

Executive Summary The incorporation of rigid, sp3-rich heterocycles is a proven strategy for improving the pharmacokinetic properties of drug candidates. Among these, the is one of the most frequently utilized structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigid, sp3-rich heterocycles is a proven strategy for improving the pharmacokinetic properties of drug candidates. Among these, the is one of the most frequently utilized structural motifs in FDA-approved therapeutics.

4-(Dibromomethylidene)piperidine hydrochloride serves as a highly versatile, bifunctional pharmaceutical building block. It combines the predictable pharmacology of the piperidine core with the exceptional reactivity of a gem-dibromoalkene. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols required to leverage this building block for library generation, fragment-based drug discovery (FBDD), and late-stage functionalization.

Chemical Properties & Reactivity Profile

Before deploying this building block in complex syntheses, it is critical to understand its baseline properties. The compound is supplied as a hydrochloride salt, which ensures long-term bench stability by preventing oxidative degradation of the secondary amine.

PropertyValue / Description
Chemical Formula C₆H₉Br₂N · HCl
Molecular Weight 291.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, Methanol, DMSO; Insoluble in non-polar organics
Primary Reactivity Handles Secondary amine (nucleophilic); gem-dibromoalkene (electrophilic/cross-coupling)
Storage Conditions Desiccated at room temperature; hygroscopic

Divergent Synthetic Workflows

The true value of 4-(dibromomethylidene)piperidine lies in its ability to act as a central hub for divergent synthesis. Once the secondary amine is protected, the gem-dibromoalkene moiety can be subjected to various transition-metal-catalyzed or organolithium-mediated transformations.

Below is the logical workflow mapping the primary synthetic trajectories:

SyntheticWorkflow A 4-(Dibromomethylidene) piperidine HCl B N-Boc-4-(dibromomethylidene) piperidine A->B Boc2O, Et3N (Protection) C 4-Ethynylpiperidines (FBW Rearrangement) B->C n-BuLi (2.2 eq) -78°C D Mono-Aryl Alkenes (Suzuki Coupling) B->D Ar-B(OH)2 (1.0 eq) Pd(0), Base E Spirocyclic Scaffolds (Cyclopropanation) B->E CH2N2, Pd(OAc)2

Caption: Divergent synthetic applications of 4-(dibromomethylidene)piperidine in drug discovery.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and the specific analytical markers required to confirm success before proceeding to the next stage.

Protocol A: Free-Basing and N-Boc Protection

Causality: The starting material is an HCl salt. The free secondary amine is a strong nucleophile that will coordinate to and poison palladium catalysts in downstream cross-couplings. Furthermore, the acidic proton of the HCl salt will rapidly quench organometallic reagents (e.g., n -BuLi). Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate neutralizes these threats while simultaneously increasing the molecule's lipophilicity, allowing it to partition into organic solvents for easier purification.

Step-by-Step Methodology:

  • Suspend 4-(dibromomethylidene)piperidine HCl (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C.

  • Add triethylamine (Et₃N, 25.0 mmol, 2.5 eq) dropwise. Rationale: 1.0 eq neutralizes the HCl salt; the excess acts as a general base for the protection step.

  • Add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) in portions.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl (30 mL), extract with DCM (2 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will show a bright purple spot (indicating a free secondary amine). A successful reaction is validated by the complete disappearance of the purple spot and the appearance of a UV-active, Ninhydrin-negative spot corresponding to the N-Boc intermediate.

Protocol B: Chemoselective Mono-Suzuki Coupling

Causality: The gem-dibromoalkene contains two reactive C–Br bonds. However, the first oxidative addition of Palladium(0) is significantly faster than the second due to the electron-withdrawing effect of the adjacent bromine atom. By strictly limiting the stoichiometry of the boronic acid to 1.0 equivalent and utilizing a mild base, the can be arrested at the mono-coupled stage, yielding a highly substituted vinyl bromide for subsequent functionalization.

Step-by-Step Methodology:

  • Dissolve N-Boc-4-(dibromomethylidene)piperidine (5.0 mmol) and an aryl boronic acid (5.0 mmol, 1.0 eq) in a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL).

  • Add Na₂CO₃ (10.0 mmol, 2.0 eq) and Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer and purify via silica gel chromatography.

Self-Validation Check: Analyze the crude mixture via LC-MS. The mass spectrum of the desired mono-coupled product will display a distinct 1:1 isotopic doublet for the [M+H]+ ion (e.g., M and M+2 ), confirming the retention of exactly one bromine atom. If a singlet mass peak is observed, over-coupling (di-arylation) has occurred.

Protocol C: Terminal Alkyne Generation (Corey-Fuchs Homologation)

Causality: Treating the gem-dibromoalkene with a strong organolithium reagent triggers a rapid halogen-metal exchange. The resulting lithium carbenoid undergoes an alpha-elimination, followed immediately by a. This rearranges the carbon framework to yield a terminal alkyne, completing the second half of the classic . This alkyne can then be used for Click chemistry (CuAAC) or Sonogashira couplings.

Step-by-Step Methodology:

  • Dissolve N-Boc-4-(dibromomethylidene)piperidine (3.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C under argon.

  • Add n -Butyllithium ( n -BuLi, 2.5 M in hexanes, 6.6 mmol, 2.2 eq) dropwise over 15 minutes. Rationale: The first equivalent performs the halogen-metal exchange; the second equivalent deprotonates the newly formed terminal alkyne to drive the reaction forward.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether.

Self-Validation Check: Analyze the purified product using Infrared (IR) Spectroscopy. The disappearance of the C=C stretch and the emergence of two highly specific signals—a sharp, strong peak at ~3300 cm⁻¹ (terminal alkyne C–H stretch) and a weak peak at ~2100 cm⁻¹ (C≡C stretch)—provides definitive validation of the FBW rearrangement.

Quantitative Data: Suzuki Coupling Optimization

To assist researchers in adapting Protocol B, the following table summarizes the optimization data for the chemoselective mono-arylation of the gem-dibromoalkene moiety using Phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Mono-aryl Yield (%)Di-aryl Byproduct (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O8082% < 5%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane / H₂O9065%18%
Pd(OAc)₂ / SPhosCs₂CO₃THF / H₂O7045%40%
Pd(PPh₃)₄ (5 mol%)Et₃NDMF10030%10% (Decomp.)

References

  • U.S. FDA Approved Drugs Containing Nitrogen Heterocycles Source: Journal of Medicinal Chemistry URL:[Link]

  • Piperidine - Compound Summary Source: National Center for Biotechnology Information (NCBI) PubChem URL:[Link]

  • Corey-Fuchs Reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Suzuki Reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Fritsch-Buttenberg-Wiechell Rearrangement Source: Wikipedia, The Free Encyclopedia URL:[Link]

Method

Application Note: Chemoselective Cross-Coupling of 4-(Dibromomethylidene)piperidine Hydrochloride

Executive Summary 4-(Dibromomethylidene)piperidine hydrochloride is a highly versatile, privileged building block in medicinal chemistry and drug development. The piperidine core is ubiquitous in neuroactive and antihist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Dibromomethylidene)piperidine hydrochloride is a highly versatile, privileged building block in medicinal chemistry and drug development. The piperidine core is ubiquitous in neuroactive and antihistaminic agents, while the exocyclic gem-dibromoalkene moiety serves as a powerful synthetic handle. This application note provides authoritative, field-tested protocols for the Suzuki-Miyaura cross-coupling of this substrate. By manipulating catalyst selection, base strength, and stoichiometry, researchers can selectively access either mono-coupled vinyl bromides (for subsequent orthogonal functionalization) or exhaustive double-coupled tetrasubstituted olefins .

Mechanistic Insights & Experimental Causality

To successfully utilize 4-(Dibromomethylidene)piperidine hydrochloride, scientists must navigate two primary chemical challenges: the reactive secondary amine and the differential kinetics of the gem-dibromoalkene.

Managing the Piperidine Hydrochloride Salt

The starting material is supplied as a hydrochloride salt to prevent oxidative degradation and spontaneous polymerization. Standard Suzuki-Miyaura conditions require a base (e.g., Na2​CO3​ , Cs2​CO3​ ) to activate the boronic acid for transmetalation.

  • The Causality: The first equivalent of base neutralizes the HCl salt, generating a nucleophilic free secondary amine in situ.

  • The Risk: This free amine can coordinate to the palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig amination with the vinyl bromide.

  • The Solution: To avoid the necessity of a separate Boc-protection step, these protocols utilize biphasic solvent systems (e.g., 1,4-Dioxane/Water) and specific phosphine ligands. The biphasic system helps partition the amine, while bidentate or highly active ligands (like dppf) accelerate C-C coupling (Suzuki) at a rate that vastly outcompetes C-N coupling [1].

Kinetic Differentiation of Oxidative Addition

The two carbon-bromine bonds in the symmetric starting material are chemically equivalent. However, once the first aryl group is installed, the symmetry is broken.

  • The Causality: The first oxidative addition of Pd(0) into the C-Br bond is extremely fast. The resulting mono-aryl vinyl bromide is significantly more sterically hindered.

  • The Consequence: The second oxidative addition is kinetically sluggish. We exploit this kinetic gap. Using a mild base ( Na2​CO3​ ), lower temperatures (60 °C), and a monodentate ligand ( Pd(PPh3​)4​ ) reliably stalls the reaction at the mono-coupled stage. Conversely, forcing conditions with a strong base ( Cs2​CO3​ ), high temperatures (100 °C), and a robust bidentate catalyst ( Pd(dppf)Cl2​ ) drives the reaction to the double-coupled product[2].

Reaction Workflow & Pathway Visualization

The following workflow illustrates the divergent synthetic pathways and potential pitfalls when handling this substrate.

G SM 4-(Dibromomethylidene) piperidine HCl FreeBase Free Base Piperidine (Reactive Intermediate) SM->FreeBase Base (1.0 eq) Neutralization Mono Mono-Coupled Product (Vinyl Bromide) FreeBase->Mono Pd(PPh3)4, Ar-B(OH)2 (1.05 eq) Na2CO3, 60°C Double Double-Coupled Product (Diarylmethylidene) FreeBase->Double Direct Exhaustive Coupling Side Catalyst Poisoning / C-N Oligomerization FreeBase->Side Poor Ligand Choice / No Water Present Mono->Double Pd(dppf)Cl2, Ar-B(OH)2 (2.5 eq) Cs2CO3, 100°C

Fig 1. Divergent cross-coupling pathways for 4-(dibromomethylidene)piperidine.

Quantitative Optimization Data

The table below summarizes the optimization of reaction parameters to selectively achieve either mono- or double-coupling. This data allows researchers to calibrate their conditions based on the desired target.

EntryCatalyst (mol%)Base (Equivalents)Boronic Acid (eq)Temp (°C)Yield: Mono (%)Yield: Double (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (3.0)1.056082% < 5%
2 Pd(PPh3​)4​ (5%) K2​CO3​ (3.0)2.508045%35%
3 Pd(dppf)Cl2​ (10%) K2​CO3​ (4.0)2.509015%70%
4 Pd(dppf)Cl2​ (10%) Cs2​CO3​ (4.0)3.00100< 2%91%

Note: Base equivalents account for the 1.0 eq required to neutralize the starting material's HCl salt.

Experimental Protocols

Protocol A: Chemoselective Mono-Coupling

Objective: Synthesize 4-(1-aryl-1-bromomethylidene)piperidine. Self-Validation/IPC: The reaction should be monitored by LC-MS. The mono-coupled product will show a distinct isotopic pattern (1:1 ratio for M / M+2) indicative of a single retained bromine atom.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-(dibromomethylidene)piperidine hydrochloride (1.0 mmol, 291 mg) and the desired arylboronic acid (1.05 mmol).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 mmol, 58 mg) and anhydrous Na2​CO3​ (3.0 mmol, 318 mg).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed THF (8.0 mL) and degassed deionized H2​O (2.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm to ensure phase mixing) for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer, extract the aqueous layer with EtOAc ( 2×10 mL), dry the combined organics over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient, 0-10% containing 1% Et3​N to prevent streaking of the free amine).

Protocol B: Exhaustive Symmetrical Double-Coupling

Objective: Synthesize 4-(diarylmethylidene)piperidine. Self-Validation/IPC: TLC monitoring (UV active). The starting material and mono-coupled intermediate will disappear. LC-MS will confirm the absence of bromine isotopes in the product mass peak.

Step-by-Step Methodology:

  • Preparation: To a heavy-walled pressure vial, add 4-(dibromomethylidene)piperidine hydrochloride (1.0 mmol, 291 mg) and the desired arylboronic acid (3.0 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​⋅DCM complex (0.10 mmol, 81 mg) and Cs2​CO3​ (4.0 mmol, 1.30 g). Note: The strong base and bidentate ligand are critical for forcing the second oxidative addition.

  • Solvent Addition: Evacuate and backfill with Argon three times. Add degassed 1,4-Dioxane (8.0 mL) and degassed H2​O (2.0 mL).

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc (30 mL). Wash the filtrate with brine (15 mL), dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash column chromatography or reverse-phase preparative HPLC depending on the polarity of the installed aryl groups.

References

The protocols and mechanistic rationales described in this application note are grounded in established organometallic principles and peer-reviewed literature regarding gem-dibromoalkene reactivity and Suzuki-Miyaura coupling dynamics.

  • Title: Suzuki–Miyaura Cross-Coupling: Development, Applications, and Future Directions Source: NobelPrize.org (Official Documentation of the 2010 Nobel Prize in Chemistry) URL: [Link]

  • Title: Transition-Metal-Catalyzed Cross-Coupling Reactions of 1,1-Dibromo-1-alkenes Source: Organic Chemistry Portal (Literature Review Compilation on gem-Dibromoalkenes) URL: [Link]

  • Title: Piperidine: Structure, Properties, and Applications in Drug Discovery Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine URL: [Link]

Application

Divergent Functionalization of Dibromomethylidene-Substituted Piperidines: Application Notes and Protocols for Drug Discovery

Strategic Overview and Scientific Rationale In modern drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles. Late-stage functionalization of the piperidine scaffold requires ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview and Scientific Rationale

In modern drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles. Late-stage functionalization of the piperidine scaffold requires versatile, step-economical linchpins. The dibromomethylidene group (also referred to as a gem-dibromoolefin or gem-dibromovinyl group, =CBr2​ ) serves as an exceptionally powerful synthetic node [1].

Typically synthesized via the Ramirez olefination (a precursor step to the Corey-Fuchs reaction) from an N-protected piperidine carboxaldehyde, the dibromomethylidene moiety offers a divergent platform for chemical space exploration. Because the two carbon-bromine bonds exist in distinct steric and electronic microenvironments, they can be manipulated either sequentially or simultaneously [3]. This application note details the mechanistic causality and provides self-validating protocols for transforming N-Boc-4-(dibromomethylidene)piperidine into terminal alkynes, mono-aryl bromovinyl derivatives, and fully substituted di-aryl alkenes.

Mechanistic Insights and Causality

To successfully navigate the functionalization of the =CBr2​ group, researchers must understand the underlying kinetic and thermodynamic drivers:

  • Lithium-Halogen Exchange (Corey-Fuchs Elimination): Treatment of the dibromomethylidene group with a strong organolithium reagent (e.g., n-BuLi) initiates a rapid lithium-halogen exchange. The resulting lithium carbenoid undergoes an α -elimination (or Fritsch-Buttenberg-Wiechell rearrangement) to form a terminal alkyne [1]. Causality: Temperature control (-78 °C) is critical. Elevated temperatures lead to premature decomposition of the carbenoid intermediate, resulting in complex dimerization mixtures rather than the desired alkyne.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The oxidative addition of Pd(0) into the C-Br bond of a gem-dibromoolefin is highly facile. Causality: In a mono-coupling scenario, the first oxidative addition is significantly faster than the second due to the electron-withdrawing nature of the remaining bromine atom, which stabilizes the initial intermediate [2]. By strictly limiting the boronic acid stoichiometry to 1.0 equivalent and using a bulky, electron-rich phosphine ligand, researchers can halt the reaction at the mono-aryl bromoalkene stage.

Divergent Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the dibromomethylidene piperidine intermediate.

G Start N-Boc-Piperidine-4-Carboxaldehyde GemDibromo N-Boc-4-(Dibromomethylidene)piperidine (Linchpin Intermediate) Start->GemDibromo CBr4, PPh3, CH2Cl2 (Ramirez Olefination) Alkyne N-Boc-4-Ethynylpiperidine (Terminal Alkyne) GemDibromo->Alkyne n-BuLi (2.2 eq), THF, -78°C (Corey-Fuchs Elimination) MonoAryl Mono-Aryl Bromoalkene (Z/E Mixture) GemDibromo->MonoAryl Ar-B(OH)2 (1.0 eq), Pd(PPh3)4 Base, Toluene/H2O DiAryl Di-Aryl Alkene (Tetrasubstituted Olefin) GemDibromo->DiAryl Ar-B(OH)2 (2.5 eq), Pd(dppf)Cl2 Base, 1,4-Dioxane/H2O, 90°C MonoAryl->DiAryl Ar'-B(OH)2 (1.5 eq), Pd(dppf)Cl2 Base, 90°C (Sequential)

Figure 1: Divergent functionalization pathways of the dibromomethylidene piperidine scaffold.

Self-Validating Experimental Protocols

The following protocols utilize N-Boc-4-(dibromomethylidene)piperidine (Compound 1 ) as the starting material. The N-Boc protection is mandatory to prevent unwanted complexation with palladium catalysts and deleterious side reactions with n-BuLi[4].

Protocol A: Synthesis of N-Boc-4-Ethynylpiperidine (Corey-Fuchs Elimination)

This protocol converts the dibromomethylidene group into a terminal alkyne, providing a handle for subsequent Sonogashira couplings or click chemistry.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve Compound 1 (1.0 mmol, 353 mg) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe in n-BuLi (2.5 M in hexanes, 2.2 mmol, 0.88 mL) dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent.

    • Causality Check: The solution should turn a deep yellow/orange. A rapid color change to dark brown indicates localized overheating; ensure stirring is vigorous (≥800 rpm).

  • Reaction & Quench: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 30 minutes. Quench by adding saturated aqueous NH4​Cl (5 mL).

  • Validation Checkpoint: Extract an aliquot into EtOAc and analyze via TLC (Hexanes/EtOAc 9:1). Stain with KMnO4​ . The product alkyne will rapidly reduce the stain (bright yellow spot against purple background). If starting material persists, verify the titration of your n-BuLi, as moisture in the THF is the primary failure mode.

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield the terminal alkyne.

Protocol B: Regioselective Mono-Suzuki-Miyaura Coupling

This protocol yields a mono-aryl bromoalkene. Because the piperidine ring is symmetric at the 4-position, E/Z stereocontrol relative to the piperidine ring is not a factor, but the remaining vinyl bromide is primed for a second, differentiated coupling.

  • Preparation: Charge a vial with Compound 1 (1.0 mmol, 353 mg), Arylboronic acid (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol, 58 mg), and Na2​CO3​ (2.0 mmol, 212 mg).

  • Solvent Addition: Add degassed Toluene (8 mL) and degassed H2​O (2 mL). Seal the vial under argon.

  • Heating: Heat the biphasic mixture at 70 °C for 6 hours with vigorous stirring.

    • Causality Check: Pd(PPh3​)4​ is chosen over more active catalysts (like Pd-PEPPSI or Buchwald precatalysts) specifically to attenuate reactivity, preventing the second oxidative addition and suppressing di-arylation.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS.

    • Self-Validation: The mass spectrum of the desired product must exhibit a distinct 1:1 isotopic pattern (M / M+2) confirming the presence of exactly one bromine atom. If a 1:2:1 pattern is observed, the reaction has not progressed. If a single isotopic mass is observed, over-coupling to the di-aryl product has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, separate the organic layer, dry, and purify via flash chromatography.

Protocol C: Exhaustive Double Suzuki-Miyaura Coupling

This protocol drives the reaction to the fully substituted di-aryl alkene using an excess of boronic acid and a highly active catalyst.

  • Preparation: Charge a vial with Compound 1 (1.0 mmol, 353 mg), Arylboronic acid (2.5 mmol), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg), and K3​PO4​ (3.0 mmol, 636 mg).

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and H2​O (2 mL).

  • Heating: Heat at 90 °C for 12 hours. The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and driving the difficult second coupling [2].

  • Workup: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via chromatography.

Quantitative Benchmarks

The following table summarizes the expected quantitative outcomes and critical parameters for the functionalization workflows, providing a benchmark for experimental success.

Target DerivativeReagents & CatalystTemp / TimeExpected YieldValidation Marker (LC-MS / GC-MS)
Terminal Alkyne n-BuLi (2.2 eq), THF-78 °C to RT, 1.5 h82 - 88%Loss of Br isotopes; [M+H]+ observed
Mono-Aryl Alkene Ar-B(OH)2 (1.0 eq), Pd(PPh3​)4​ (5 mol%), Na2​CO3​ 70 °C, 6 h65 - 75%1:1 Isotopic ratio (M / M+2)
Di-Aryl Alkene Ar-B(OH)2 (2.5 eq), Pd(dppf)Cl2​ (5 mol%), K3​PO4​ 90 °C, 12 h80 - 90%Single mass peak; no Br isotopes
Sequential Di-Aryl Ar'-B(OH)2 (1.5 eq), Pd(dppf)Cl2​ (5 mol%), K3​PO4​ 90 °C, 12 h70 - 80%Shift in retention time; [M+H]+ of mixed diaryl

References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl ethynyl conversion". Tetrahedron Letters, 1972, 13 (36), 3769-3772. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95 (7), 2457–2483. URL:[Link]

  • Shen, Q. et al. "Recent advances in the synthesis and functionalization of gem-dibromoalkenes". Organic Chemistry Frontiers, 2020, 7, 586-613. URL:[Link]

  • Campos, K. R. et al. "C–H functionalization of saturated heterocycles". Nature Reviews Chemistry, 2020, 4, 394–407. URL:[Link]

Method

Preparation of spirocyclic compounds from 4-(Dibromomethylidene)piperidine hydrochloride

[overlap=false, Figure 1: Synthetic workflow for N-Boc protection and subsequent spiro-ketone synthesis. Data Presentation: Cycloaddition Optimization The generation of the azomethine ylide produces water as a byproduct.

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Author: BenchChem Technical Support Team. Date: April 2026

[overlap=false,

Figure 1: Synthetic workflow for N-Boc protection and subsequent spiro-ketone synthesis.

Data Presentation: Cycloaddition Optimization

The generation of the azomethine ylide produces water as a byproduct. As shown in Table 1 , failing to remove this water stalls the reaction equilibrium, resulting in poor yields. The implementation of a Dean-Stark trap is a critical protocol standard for this transformation.

Table 1: Optimization of[3+2] Cycloaddition Conditions

EntrySolventTemp (°C)Additive / ApparatusTime (h)Yield (%)Causality / Observation
1DCM40None24TraceInsufficient thermal energy for decarboxylation.
2THF66None2415Partial ylide formation; water byproduct stalls reaction.
3Toluene110None1245Thermal energy sufficient, but equilibrium is restricted.
4 Toluene 110 Dean-Stark Trap 12 82 Water removal drives iminium formation to completion.

Experimental Protocols

Step 1: in situ N-Boc Protection
  • Suspend 4-(Dibromomethylidene)piperidine hydrochloride (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add Triethylamine ( Et3​N , 25.0 mmol, 2.5 eq) dropwise at 0 °C. The suspension will clear as the free base is generated.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 1.1 eq) in one portion. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield N-Boc-4-(dibromomethylidene)piperidine as a crude oil, which is used directly in Step 2.

Step 2: [3+2] Azomethine Ylide Cycloaddition
  • Dissolve the crude N-Boc-4-(dibromomethylidene)piperidine (approx. 10.0 mmol) in anhydrous Toluene (60 mL) in a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus.

  • Add Sarcosine (20.0 mmol, 2.0 eq) and Paraformaldehyde (30.0 mmol, 3.0 eq).

  • Heat the heterogeneous mixture to vigorous reflux (110 °C). The Dean-Stark trap will begin collecting water.

  • Maintain reflux for 12 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove unreacted polymeric formaldehyde and amino acid residues. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to isolate N-Boc-4',4'-dibromo-1'-methylspiro[piperidine-4,3'-pyrrolidine] as a pale yellow solid.

Step 3: Silver-Mediated Hydrolysis to Spiro-Ketone
  • Dissolve the intermediate spiro-dibromide (5.0 mmol, 1.0 eq) in a solvent mixture of Acetone/ H2​O (4:1 v/v, 25 mL).

  • Add Silver Carbonate ( Ag2​CO3​ , 12.5 mmol, 2.5 eq). Protect the reaction flask from direct light using aluminum foil, as silver salts are photosensitive.

  • Stir the suspension at 60 °C for 8 hours. The formation of a yellowish-white precipitate ( AgBr ) indicates reaction progression.

  • Workup: Cool to room temperature and filter the suspension through a tightly packed Celite pad to remove silver salts. Wash the pad thoroughly with Ethyl Acetate (50 mL).

  • Concentrate the filtrate to remove acetone, then extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via flash chromatography (DCM/MeOH, 95:5) to yield the final product, 1'-methyl-1-(tert-butoxycarbonyl)spiro[piperidine-4,3'-pyrrolidin]-4'-one .

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Tsuge, O., Kanemasa, S. (1989). Recent Advances in Azomethine Ylide Chemistry. Chemical Reviews, 89(1), 1-50. URL:[Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis: Silver Carbonate. Tetrahedron (General Source Database). URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(Dibromomethylidene)piperidine. URL:[Link]

Application

4-(Dibromomethylidene)piperidine hydrochloride applications in medicinal chemistry drug design

Executive Summary & Structural Rationale In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen heterocycles, appearing in over 70% of FDA-approved small-molecule drugs contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen heterocycles, appearing in over 70% of FDA-approved small-molecule drugs containing an aliphatic heterocycle [2]. 4-(Dibromomethylidene)piperidine hydrochloride serves as a highly versatile, privileged building block designed to introduce rigidified exocyclic double bonds or terminal alkynes into drug scaffolds.

The presence of the gem-dibromoalkene moiety provides a dense, programmable functional handle. The commercial availability of this compound as a hydrochloride salt is a deliberate design choice: it ensures long-term bench stability, prevents spontaneous oxidative degradation, and mitigates the nucleophilic side-reactions typical of free secondary amines. However, this necessitates specific handling protocols to liberate and protect the amine prior to utilizing the gem-dibromoalkene in strong-base or transition-metal-catalyzed workflows.

This application note details the mechanistic rationale, validated protocols, and structural insights for deploying this compound in the synthesis of alkyne-pharmacophores and rigidified linkers.

Mechanistic Pathways & Structural Insights (The "Why")

The Symmetry Advantage in Cross-Coupling

A critical, often overlooked advantage of 4-(dibromomethylidene)piperidine is its molecular symmetry. In unsymmetrical gem-dibromoalkenes, palladium-catalyzed mono-cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) yields a complex mixture of E and Z isomers, requiring arduous chromatographic separation [3].

Because the piperidine ring possesses a plane of symmetry passing through the N1 and C4 atoms, the two bromine atoms on the exocyclic methylidene carbon are chemically equivalent. Consequently, mono-coupling yields a single, stereochemically uniform product: 4-(aryl(bromo)methylene)piperidine. This symmetry-driven simplification drastically improves reaction scalability and simplifies NMR characterization.

The Corey-Fuchs Homologation Pathway

The most prominent application of this building block is its conversion into 4-ethynylpiperidine derivatives via a modified Corey-Fuchs reaction [1].

  • Causality of Reagent Choice: Treatment with exactly 2.2 equivalents of n-butyllithium (n-BuLi) is required. The first equivalent initiates a rapid halogen-metal exchange. The resulting carbenoid undergoes an α-elimination and subsequent Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form a terminal alkyne. The extra 0.2 equivalents account for trace moisture and ensure complete deprotonation of the terminal alkyne, driving the reaction to completion.

Synthetic Workflows & Logical Relationships

G A 4-(Dibromomethylidene) piperidine HCl B Free-Basing & Protection (Boc2O, Et3N, DCM) A->B C N-Boc-4-(dibromomethylidene) piperidine B->C D Corey-Fuchs Rearrangement (n-BuLi, THF, -78°C) C->D F Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) C->F E N-Boc-4-ethynylpiperidine (Click-Chemistry Precursor) D->E G Mono-coupled Bromoalkene (Symmetric, No E/Z isomers) F->G H Buchwald-Hartwig Amination (Pd cat., R-NH2) G->H I Rigidified Enamine Linker (Target Pharmacophore) H->I

Divergent synthetic pathways of 4-(Dibromomethylidene)piperidine in drug design.

Validated Experimental Protocols (The "How")

Protocol A: Free-Basing and N-Boc Protection

This is a mandatory prerequisite. Attempting organolithium chemistry directly on the HCl salt will result in violent quenching and reaction failure.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dibromomethylidene)piperidine hydrochloride (10.0 mmol, 2.91 g).

  • Solvation & Neutralization: Suspend the salt in anhydrous Dichloromethane (DCM, 50 mL). Add Triethylamine (Et 3​ N, 25.0 mmol, 3.48 mL) dropwise at 0 °C. Rationale: 1.0 eq neutralizes the HCl salt, while the excess acts as an acid scavenger for the subsequent protection step.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol, 2.40 g) in one portion. Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (ninhydrin active, baseline) should disappear, replaced by a high R f​ UV-active spot.

  • Workup: Wash the organic layer with 1M HCl (2 x 25 mL) to remove excess Et 3​ N, followed by brine (25 mL). Dry over MgSO 4​ , filter, and concentrate under reduced pressure to yield N-Boc-4-(dibromomethylidene)piperidine as a white solid.

Protocol B: Synthesis of N-Boc-4-ethynylpiperidine (Corey-Fuchs)
  • Setup: Dissolve N-Boc-4-(dibromomethylidene)piperidine (5.0 mmol, 1.77 g) in anhydrous THF (30 mL) under an inert Argon atmosphere.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures prevent the highly reactive carbenoid intermediate from undergoing intermolecular insertion reactions, which form dimeric impurities.

  • Lithiation: Syringe in n-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) dropwise over 15 minutes. The solution will turn deep yellow/brown. Stir at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Cool back to 0 °C and carefully quench with saturated aqueous NH 4​ Cl (15 mL). Rationale: NH 4​ Cl provides a mild proton source to protonate the lithium acetylide without hydrolyzing the acid-sensitive Boc group. Extract with EtOAc (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to yield the terminal alkyne.

Quantitative Data Summary

The following table summarizes optimized conditions and yields for the divergent functionalization of the N-Boc protected intermediate, demonstrating its versatility across different catalytic systems.

Transformation TypeReagents & Catalyst SystemTemp / TimeYield (%)Key Observation / Rationale
Alkyne Synthesis n-BuLi (2.2 eq), THF-78 °C to RT, 3h88%Strict anhydrous conditions required; trace water quenches the carbenoid to a monobromoalkene.
Mono-Arylation Phenylboronic acid (1.1 eq), Pd(PPh 3​ ) 4​ (5 mol%), Na 2​ CO 3​ (2 eq), PhMe/EtOH/H 2​ O80 °C, 12h76%Yields a single symmetric isomer; avoids the complex E/Z mixtures seen in standard gem-dibromoalkenes.
Bis-Arylation Phenylboronic acid (2.5 eq), Pd(dppf)Cl 2​ (10 mol%), K 3​ PO 4​ (3 eq), DMF100 °C, 24h65%Requires a more robust, sterically accommodating catalyst (dppf) to overcome the steric hindrance of the second coupling event.
Amination Morpholine (1.5 eq), Pd 2​ (dba) 3​ (5 mol%), XPhos, Cs 2​ CO 3​ , Toluene90 °C, 16h71%Generates a rigidified enamine; highly sensitive to oxygen, requires thorough solvent degassing.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ ethynyl conversion. Tetrahedron Letters, 13(36), 3769-3772. URL: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL: [Link]

  • Wang, L., et al. (2015). Recent advances in the synthesis and applications of gem-dibromoalkenes. Chemical Society Reviews, 44(15), 5112-5138. URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 4-(Dibromomethylidene)piperidine hydrochloride

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the two-step synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the two-step synthesis of 4-(Dibromomethylidene)piperidine hydrochloride from N-Boc-4-piperidone.

Below, you will find our diagnostic workflows, mechanistic troubleshooting FAQs, optimized protocols, and empirical data to help you achieve >85% overall yield.

I. Synthetic Workflow & Diagnostic Mapping

To optimize this sequence, we must treat the reaction as a complete system. The synthesis relies on a modified Corey-Fuchs olefination followed by a strictly anhydrous Boc-deprotection.

Synthesis A N-Boc-4-piperidone (Starting Material) B CBr4, PPh3, Zn dust Anhydrous DCM, 0°C to RT A->B Step 1: Modified Corey-Fuchs C N-Boc-4-(dibromomethylidene)piperidine (Lipophilic Intermediate) B->C D 4M HCl in Dioxane Anhydrous, RT C->D Step 2: Anhydrous Deprotection E 4-(Dibromomethylidene)piperidine HCl (Hygroscopic Target) D->E

Synthetic workflow for 4-(Dibromomethylidene)piperidine hydrochloride.

II. Troubleshooting & Yield Optimization FAQs

Q1: My conversion from N-Boc-4-piperidone is stalling at 60-70%. Why is the standard Corey-Fuchs reaction failing?

The Causality: N-Boc-4-piperidone is highly prone to enolization. In a standard Corey-Fuchs reaction, the reaction between triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) generates the active ylide but also produces electrophilic bromine species and acidic byproducts. These byproducts promote the enolization of your starting ketone, effectively sequestering it from the desired olefination pathway [1]. The Solution: Implement a Zinc-activated protocol . By adding activated Zinc dust to the PPh₃/CBr₄ mixture prior to ketone addition, you reduce the deleterious PPh₃Br₂ byproduct back to PPh₃ and active ylide. This suppresses enolization, driving the conversion of the piperidone to >95%.

Q2: I am losing massive amounts of product trying to separate it from Triphenylphosphine oxide (TPPO). How can I improve isolation?

The Causality: TPPO is notoriously difficult to separate from lipophilic intermediates like N-Boc-4-(dibromomethylidene)piperidine via standard silica gel chromatography, often causing severe co-elution and streaking. The Solution: Exploit differential solubility. Do not load the crude reaction directly onto a column. Instead, evaporate the reaction solvent completely, and triturate the residue in a cold 1:4 mixture of Diethyl Ether and Hexane . TPPO is highly insoluble in this non-polar matrix and will precipitate out. You can filter off >90% of the TPPO through a simple Celite pad before performing a rapid, high-yield silica plug.

Q3: During the Boc-deprotection step, my final product turns into a gummy, sticky residue instead of a crisp powder. How do I fix this?

The Causality: The hydrochloride salt of a secondary amine (especially one with a heavy dibromoalkene moiety) is extremely hygroscopic. If you use aqueous acids, or if your dioxane has absorbed atmospheric moisture, the resulting salt will hydrate and form a gummy residue. Furthermore, evaporating dioxane to dryness often traps solvent within the crystal lattice [2]. The Solution: Use freshly titrated, strictly anhydrous 4M HCl in Dioxane . Instead of evaporating the solvent to isolate the product, induce precipitation by slowly adding ice-cold, anhydrous diethyl ether to the reaction mixture under an argon atmosphere.

Troubleshooting Start Yield Loss Identified Check1 Is unreacted ketone present in Step 1? Start->Check1 Yes1 Enolization occurring. Add Zn dust to CBr4/PPh3. Check1->Yes1 Yes No1 Check TPPO removal step Check1->No1 No Check2 Product lost during chromatography? No1->Check2 Yes2 Switch to Et2O/Hexane precipitation before silica. Check2->Yes2 Yes Check3 Final product is gummy? Check2->Check3 No Yes3 Moisture contamination. Precipitate with anhydrous Et2O. Check3->Yes3 Yes

Decision tree for diagnosing and resolving yield losses in the synthesis.

III. Quantitative Parameter Optimization

The table below summarizes the critical parameter shifts required to move from a baseline yield (~45% overall) to an optimized yield (>85% overall).

Reaction ParameterStandard Literature ConditionOptimized Support Center ConditionYield Impact
Olefination Reagents 2.0 eq PPh₃, 1.0 eq CBr₄2.0 eq PPh₃, 1.0 eq CBr₄, 1.0 eq Zn dust +20% (Prevents enolization)
TPPO Removal Direct Silica Gel ChromatographyPrecipitation in 1:4 Et₂O/Hexane +15% (Recovery efficiency)
Deprotection Acid TFA in DCM (requires salt swap)4M HCl in Anhydrous Dioxane +15% (Direct isolation)
Product Isolation Evaporation to drynessPrecipitation via Anhydrous Et₂O Eliminates gummy degradation

IV. Standardized Experimental Protocol

This protocol acts as a self-validating system: the visual cues (color changes, precipitation) inherently confirm the success of the mechanistic steps described above [3].

Step 1: Synthesis of N-Boc-4-(dibromomethylidene)piperidine
  • Ylide Generation: Flame-dry a 250 mL round-bottom flask under Argon. Add triphenylphosphine (2.0 eq) and activated Zinc dust (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C.

  • Activation: Slowly add carbon tetrabromide (1.0 eq) in anhydrous DCM dropwise. Stir at room temperature for 30 minutes. Validation cue: The mixture will turn a distinct reddish-brown, indicating ylide formation.

  • Ketone Addition: Cool the mixture back to 0 °C. Add N-Boc-4-piperidone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & TPPO Removal: Concentrate the reaction mixture in vacuo to a thick residue. Suspend the residue in ice-cold 1:4 Diethyl Ether/Hexane (100 mL). Stir vigorously for 15 minutes. Filter the white precipitate (TPPO) through a pad of Celite.

  • Purification: Concentrate the filtrate and pass it through a short silica plug (eluting with 5% EtOAc in Hexanes) to yield the intermediate as a clear oil/white solid.

Step 2: Synthesis of 4-(Dibromomethylidene)piperidine hydrochloride
  • Deprotection: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DCM (approx. 5 mL/g). Cool to 0 °C under Argon.

  • Acidification: Slowly add 4M HCl in anhydrous dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 2-3 hours. Validation cue: Gas evolution (isobutylene and CO₂) will occur, and a precipitate may begin to form.

  • Isolation: Do not evaporate the solvent. Instead, slowly add 5 volumes of ice-cold, strictly anhydrous diethyl ether to the reaction flask while stirring vigorously.

  • Filtration: Filter the resulting white precipitate rapidly over a Buchner funnel under a blanket of Argon (to prevent atmospheric moisture absorption). Wash the filter cake with cold anhydrous ether and dry under high vacuum to yield the final hydrochloride salt as a crisp, white powder.

V. References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl-> ethynyl conversion." Tetrahedron Letters, 1972 , 13 (36), 3769-3772. URL:[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014 . (Standard protocols for anhydrous Boc deprotection). URL:[Link]

  • Michel, P.; Rassat, A. "Preparation of 1,1-dibromoalkenes via the Corey-Fuchs reaction." Organic Syntheses, Coll. Vol. 6, p.210 (1988 ). URL:[Link]

Optimization

Technical Support Center: Solubilization Strategies for 4-(Dibromomethylidene)piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 4-(Dibromomethylidene)piperidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 4-(Dibromomethylidene)piperidine hydrochloride .

While the hydrochloride salt formation theoretically improves aqueous solubility by protonating the piperidine nitrogen, researchers frequently encounter precipitation, colloidal aggregation, and assay variability. This is due to the severe hydrophobic drag and high polarizability of the dibromomethylidene (=CBr₂) moiety. The strong London dispersion forces between the heavy bromine atoms drive rapid intermolecular aggregation in aqueous media, counteracting the hydration of the protonated amine.

Below is our comprehensive diagnostic workflow, mechanistic Q&A, and self-validating protocols to ensure stable, reproducible aqueous solutions for your in vitro assays.

Diagnostic Workflow for Solubility Troubleshooting

SolubilityWorkflow Start Assess 4-DBMP HCl Solubility Issue CheckPH Check Buffer pH Is pH > 7.5? Start->CheckPH AdjustPH Adjust pH to 5.5 - 6.5 (Maintain Protonation) CheckPH->AdjustPH Yes CheckDilution Assess Dilution Method Direct DMSO to Buffer? CheckPH->CheckDilution No Success Stable Aqueous Solution (Confirm via Nephelometry) AdjustPH->Success AddCosolvent Use Step-wise Dilution (Add 5% PEG400) CheckDilution->AddCosolvent Yes AddCD Formulate with 10% HP-β-CD (Encapsulate =CBr2) CheckDilution->AddCD Persistent Crash AddCosolvent->Success AddCD->Success

Fig 1: Decision matrix for troubleshooting 4-DBMP HCl solubility in aqueous media.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My 4-(Dibromomethylidene)piperidine HCl stock is fully dissolved in 100% DMSO at 10 mM. Why does it immediately turn cloudy when I dilute it to 100 µM in my assay buffer (PBS, pH 7.4)? A: You are observing "solvent shift" precipitation, a kinetic phenomenon. When a DMSO stock is spiked directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the water can solvate the highly lipophilic =CBr₂ tail of your molecule. This creates a localized state of extreme supersaturation, forcing the compound to crash out as amorphous aggregates (). Solution: Avoid direct high-ratio dilutions. Utilize a step-wise dilution strategy (e.g., intermediate dilution in 50% DMSO/50% PEG400) or employ a complexing agent prior to aqueous exposure.

Q2: Will adjusting the pH of my buffer prevent precipitation? A: It depends on the current pH of your system. The secondary amine of the piperidine ring has a pKa of approximately 9.5. According to the Henderson-Hasselbalch equation, at pH 7.4, the molecule is >99% protonated. However, if your local buffer pH drifts above 8.0, the fraction of the neutral free-base increases exponentially. The free base of 4-(Dibromomethylidene)piperidine is virtually insoluble in water. Maintaining a slightly acidic to neutral pH (5.5 – 6.5) maximizes the thermodynamic solubility of the salt form, though it will not overcome the kinetic aggregation driven by the dibromo-moiety.

Q3: What is the most effective excipient to solubilize this specific structural motif without disrupting my cell-based assays? A: For molecules with highly polarizable, bulky hydrophobic groups (like halogens), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The internal cavity of HP-β-CD is highly lipophilic and perfectly sized to encapsulate the dibromomethylidene tail, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility (). This prevents the London dispersion forces between the bromine atoms from initiating aggregation.

Quantitative Excipient Tolerability & Selection Guide

When selecting a solubilizing agent, you must balance the solubilization capacity against the maximum tolerated concentration (MTC) in your specific biological assay to prevent artifactual toxicity ().

Excipient / CosolventMechanism of ActionMax In Vitro Assay Conc. (v/v or w/v)Efficacy for 4-DBMP HCl
DMSO Dielectric constant reduction< 0.5% - 1.0%Poor: High risk of kinetic crash upon dilution.
PEG 400 Cosolvency / H-bonding< 2.0% - 5.0%Moderate: Good for intermediate stock dilutions.
Tween 80 Micellization< 0.1%Moderate: Can cause membrane disruption in cells.
HP-β-CD Hydrophobic inclusion complex< 5.0% - 10.0%Excellent: Shields the =CBr₂ group completely.
Self-Validating Protocol: HP-β-CD Complexation & Kinetic Solubility Verification

This protocol utilizes HP-β-CD to encapsulate the dibromomethylidene moiety. Crucially, it incorporates a nephelometry (turbidimetry) validation step to ensure the system is a true solution and not a colloidal suspension, which is a common source of false negatives in biological screening.

Materials Required:

  • 4-(Dibromomethylidene)piperidine hydrochloride (Powder)

  • 100% DMSO (Cell culture grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer (e.g., HEPES or PBS, pH 7.4)

  • Microplate reader capable of absorbance at 620 nm

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the 4-DBMP HCl powder in 100% DMSO to create a 10 mM primary stock. Causality: DMSO fully disrupts the crystal lattice of the salt and solvates the hydrophobic tail.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer. Stir until completely clear.

  • Complexation (The Critical Step): In a separate vial, add 10 µL of the 10 mM DMSO stock. Slowly add 90 µL of the 20% HP-β-CD buffer while vortexing continuously.

    • Causality: Continuous vortexing ensures rapid mixing, allowing the cyclodextrin cavity to trap the =CBr₂ moiety before the DMSO diffuses away into the bulk water. You now have a 1 mM intermediate stock in 10% DMSO / 18% HP-β-CD.

  • Final Dilution: Dilute the intermediate stock 1:10 into your final assay buffer to achieve a working concentration of 100 µM 4-DBMP HCl (Final excipient conc: 1% DMSO, 1.8% HP-β-CD).

  • Self-Validation (Nephelometry Check):

    • Transfer 100 µL of the final 100 µM solution into a clear-bottom 96-well plate.

    • Include a blank well containing only the assay buffer + 1% DMSO + 1.8% HP-β-CD.

    • Read absorbance at 620 nm .

    • Validation Logic: True solutions do not scatter light at 620 nm. If the Absorbance of your sample is > 0.01 above the blank, sub-visible colloidal aggregates have formed. If the delta is < 0.01, you have successfully verified a thermodynamically stable solution ready for dosing.

References
  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods (2nd Edition). Academic Press. Provides foundational causality for solvent-shift precipitation and kinetic vs. thermodynamic solubility. URL:[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Authoritative grounding on the use of HP-β-CD for encapsulating highly lipophilic and halogenated moieties. URL:[Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Comprehensive data source for the maximum tolerated concentrations of cosolvents and surfactants in biological systems. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-(Dibromomethylidene)piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique mechanistic challenges of performing palladium-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique mechanistic challenges of performing palladium-catalyzed cross-couplings on 4-(dibromomethylidene)piperidine hydrochloride .

This substrate presents a trifecta of chemical complexities: a gem-dibromoalkene moiety prone to over-arylation, an acidic hydrochloride salt that disrupts catalytic cycles, and a secondary amine capable of poisoning transition metal catalysts. The following guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to ensure your success.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows zero conversion, and the starting material is fully recovered. What went wrong?

The Causality: The most common point of failure with this specific substrate is neglecting the stoichiometry of the hydrochloride salt. In the Suzuki-Miyaura catalytic cycle, the base (e.g., K2​CO3​ , K3​PO4​ ) is strictly required to activate the boronic acid into a nucleophilic boronate complex, which undergoes transmetalation with the Pd(II) intermediate[1]. If you use a standard 2.0 equivalents of base, 1.0 equivalent is immediately consumed to neutralize the HCl salt of the piperidine. This leaves an insufficient basic environment to drive the catalytic cycle, stalling the reaction at the oxidative addition complex. The Solution: You must add an additional 1.0 to 1.5 equivalents of base (totaling 3.0–3.5 eq). For optimal results, pre-stir the substrate with the base in the solvent mixture for 15 minutes before adding the boronic acid and palladium catalyst.

Q2: The reaction turns black immediately upon heating, and conversion stops. Is the piperidine ring poisoning the catalyst?

The Causality: Yes. Once the hydrochloride salt is neutralized, the resulting free secondary amine is a strong σ -donor. It can competitively coordinate to the palladium center, displacing weaker phosphine ligands (like PPh3​ ) and leading to the aggregation of inactive Palladium black (Pd(0) nanoparticles). The Solution: Switch to highly sterically hindered, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos or SPhos ). The massive steric bulk of these ligands prevents the piperidine amine from coordinating to the metal center, while their electron-rich nature accelerates oxidative addition[2]. Using a pre-catalyst like XPhos Pd G3 ensures rapid generation of the active mono-ligated Pd(0) species.

Q3: I am trying to achieve mono-arylation, but I keep getting an intractable mixture of mono- and bis-arylated products. How do I control selectivity?

The Causality: gem-Dibromoalkenes undergo sequential Suzuki couplings. The first oxidative addition is generally faster, but if the catalyst is highly active and the temperature is elevated, the newly formed mono-arylated bromoalkene will immediately undergo a second coupling[3]. The Solution: To arrest the reaction at mono-arylation, you must create a kinetically controlled environment:

  • Strict Stoichiometry: Limit the aryl boronic acid to exactly 0.95–1.00 equivalents.

  • Temperature Control: Lower the reaction temperature from the standard 90–100 °C to 50–60 °C.

  • Solvent Choice: Use a biphasic mixture (e.g., Toluene/ H2​O 3:1) to modulate the solubility of the active boronate.

Part 2: Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for achieving selective mono-arylation of 4-(dibromomethylidene)piperidine hydrochloride with phenylboronic acid.

EntryCatalyst / Ligand (5 mol%)Base (Equivalents)Temp (°C)Conv. (%)Mono : Bis RatioYield (Mono)
1 Pd(PPh3​)4​ K2​CO3​ (2.0)90< 5%N/A0%
2 Pd(PPh3​)4​ K2​CO3​ (3.5)9045%1 : 1.518%
3 Pd(dppf)Cl2​ K3​PO4​ (3.5)8085%3 : 155%
4XPhos Pd G3 K3​PO4​ (3.5)90>99%1 : 415%
5 XPhos Pd G3 K3​PO4​ (3.5) 55 >99% 15 : 1 88%

Note: Entry 1 fails due to HCl quenching the base. Entry 4 over-reacts due to high temperature. Entry 5 represents the optimized conditions.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Step 2 includes a mandatory analytical checkpoint to ensure the substrate has been successfully free-based before committing the expensive palladium catalyst.

Materials:

  • 4-(Dibromomethylidene)piperidine hydrochloride (1.0 mmol, 1.0 eq)

  • Aryl boronic acid (0.95 mmol, 0.95 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • K3​PO4​ (3.5 mmol, 3.5 eq)

  • Toluene / H2​O (4 mL / 1 mL, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a stir bar, add Toluene and H2​O . Sparge the solvent mixture with Argon for 15 minutes.

  • Neutralization Phase (Validation Checkpoint): Add 4-(dibromomethylidene)piperidine hydrochloride and K3​PO4​ to the flask. Stir vigorously at room temperature for 20 minutes.

    • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and run a rapid LCMS. You must observe the mass of the free amine ( [M+H]+ ) and complete dissolution of the inorganic base before proceeding.

  • Reagent Addition: Under a positive flow of Argon, add the aryl boronic acid, the internal standard, and finally the XPhos Pd G3 catalyst.

  • Controlled Heating: Seal the flask and heat to exactly 55 °C using a pre-calibrated heating block. Stir for 4–6 hours.

  • Reaction Monitoring: Monitor by TLC or LCMS. The reaction is complete when the boronic acid is consumed (limiting reagent). Do not push the reaction further by adding more boronic acid, as this will trigger bis-arylation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with 1M NaOH (5 mL) to remove unreacted boronic acid, followed by brine (5 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate for column chromatography.

Part 4: Troubleshooting Workflow Visualization

Troubleshooting Start Start Reaction Optimization CheckConv Is conversion > 10%? Start->CheckConv BaseCheck Check Base Equivalents (Compensate for HCl Salt) CheckConv->BaseCheck No (Stalled) MonoBis Is Mono:Bis ratio > 10:1? CheckConv->MonoBis Yes LigandCheck Switch to Bulky Ligand (e.g., XPhos Pd G3) CheckConv->LigandCheck Pd Black Forms BaseCheck->CheckConv Add +1.5 eq Base TempCheck Lower Temp to 55°C Limit Boronic Acid to 0.95 eq MonoBis->TempCheck No (Bis-coupling) Success Optimal Mono-Coupling Achieved MonoBis->Success Yes LigandCheck->CheckConv TempCheck->MonoBis

Troubleshooting workflow for optimizing Suzuki-Miyaura coupling of piperidine hydrochlorides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-substituted indolyl phosphine ligands for the Pd-catalyzed cross-coupling of aryl chlorides and amines. Chemical Science, 4(3), 916-920. (Details the application of G3 precatalysts and bulky ligands to prevent amine poisoning). URL:[Link]

  • Rouden, J., et al. (2007). Suzuki−Miyaura Cross-Coupling of gem-Dibromoolefins: Selective Synthesis of (Z)- or (E)-Bromostyrenes. The Journal of Organic Chemistry, 72(19), 7413-7416. URL:[Link]

Optimization

Preventing degradation of 4-(Dibromomethylidene)piperidine hydrochloride during long-term storage

Welcome to the Technical Support Center for handling complex halogenated piperidine derivatives. As a Senior Application Scientist, I frequently see researchers lose critical weeks of work due to the silent degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling complex halogenated piperidine derivatives. As a Senior Application Scientist, I frequently see researchers lose critical weeks of work due to the silent degradation of sensitive intermediates.

4-(Dibromomethylidene)piperidine hydrochloride is a dual-threat in terms of instability: it combines a highly hygroscopic salt with a photolabile gem-dibromoalkene moiety. This guide is engineered to help you understand the chemical causality behind its degradation and implement field-proven, self-validating protocols to ensure long-term stability.

Core Vulnerabilities & Mechanistic Pathways

To effectively protect this compound, we must first map how it degrades. The diagram below illustrates the relationship between environmental stressors, structural vulnerabilities, and the specific preventative measures required.

DegradationMechanisms Target 4-(Dibromomethylidene) piperidine HCl Moisture Moisture (Hygroscopic Salt) Target->Moisture Light UV/Vis Light (Photolabile C-Br) Target->Light Clumping Clumping & Hydrolysis Moisture->Clumping Radical Homolytic Cleavage (Free Br2 Release) Light->Radical Desiccant Argon Backfill & Desiccation Desiccant->Moisture Mitigates Amber Amber Glass (Blocks <400nm) Amber->Light Mitigates

Fig 1: Degradation pathways of the target compound and corresponding preventative storage measures.

Troubleshooting & FAQs

Q1: My batch of 4-(Dibromomethylidene)piperidine HCl is turning yellow and clumping. Is it still usable? A: Likely not, as these are macroscopic indicators of advanced degradation. Causality: The clumping is driven by the [1] core, which is highly hygroscopic. When exposed to ambient humidity, it absorbs water, creating a localized acidic micro-environment. Concurrently, the gem-dibromoalkene moiety is photolabile. Ambient laboratory light induces homolytic cleavage of the C-Br bond, generating bromine radicals. These radicals propagate oxidation, releasing trace amounts of free bromine (Br₂), which manifests as the yellow/brown discoloration.

Q2: How do I prevent freeze-thaw degradation during daily use? A: Never store this compound in a single bulk container if it requires frequent access. Causality: Opening a -20°C vial in a 20°C laboratory immediately condenses atmospheric moisture onto the cold, hygroscopic salt. This micro-wetting accelerates hydrolysis. You must implement a strict single-use aliquoting system (detailed in the protocol below) to adhere to standard [2].

Q3: What analytical methods are best to monitor its stability over time? A: A multi-modal approach is required. Use Karl Fischer (KF) titration to quantify water content and HPLC-UV to detect photolytic degradation products. If you suspect moisture contamination but see no discoloration, run a ¹H-NMR in D₂O; if the spectrum remains clean (save for the HDO peak), the compound can sometimes be salvaged via high-vacuum desiccation.

Quantitative Stability Monitoring

To ensure experimental reproducibility, benchmark your storage conditions against the following quantitative alert limits.

Storage ParameterSpecificationCausality / RationaleAnalytical Alert Limit
Temperature -20°C ± 5°CSuppresses thermal degradation of the gem-dibromoalkene.Appearance of unknown HPLC peaks >0.1%
Atmosphere Argon (O₂ < 5 ppm)Prevents radical propagation and oxidative degradation.Visual Discoloration (Yellowing)
Humidity RH < 2% (Desiccated)Prevents moisture absorption by the hygroscopic HCl salt.Karl Fischer Moisture > 0.5% w/w
Light Protection USP Type 1 Amber GlassBlocks UV transmission (<400 nm) to prevent photolysis.Free Bromine detection

Protocol: Inert Aliquoting and Self-Validating Cryogenic Storage

To process bulk 4-(Dibromomethylidene)piperidine hydrochloride into single-use aliquots without inducing moisture or photolytic damage, execute the following methodology.

Step 1: Thermal Equilibration Transfer the sealed bulk container from -20°C to a desiccator at room temperature (20-25°C) for 2 hours. Causality: Allowing the sealed container to reach room temperature prevents ambient humidity from condensing on the powder when the seal is broken.

Step 2: Atmospheric Displacement Purge a glove box with Argon until O₂ levels are < 5 ppm and RH is < 2%. Causality: Argon is denser than Nitrogen; it settles over the powder, providing a superior inert blanket that prevents oxygen-driven radical propagation.

Step 3: Aliquoting & Sealing Dispense the powder into pre-dried, amber glass vials. Cap immediately with PTFE-lined closures as recommended by [3]. Causality: Amber glass blocks UV/Vis light below 400 nm, halting photolytic C-Br cleavage. PTFE prevents the halogenated compound from leaching plasticizers commonly found in standard rubber septa.

Step 4: Secondary Moisture Barrier Place the vials in a light-opaque aluminum foil pouch with a silica gel packet and heat-seal. Store immediately at -20°C.

Step 5: System Validation (Critical Step) Every protocol must be a self-validating system. To ensure your glove box and packaging are effective, prepare one "stress test" vial (clear glass, ambient air, room temperature) alongside your sealed aliquots. After 7 days, analyze both via HPLC-UV. The stress test vial should show >2% degradation (validating the compound's inherent vulnerability), while your properly stored aliquots will remain >99.5% pure. This proves the efficacy of your localized storage system and builds absolute trust in your workflow.

References

  • Piperidine hydrochloride - Compound Summary Source: National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). URL:[Link]

  • Container Closure Systems for Packaging Human Drugs and Biologics Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Troubleshooting

Overcoming steric hindrance in 4-(Dibromomethylidene)piperidine hydrochloride reactions

Initiating Search Protocols I'm starting with broad Google searches to collect data on 4-(dibromomethylidene)piperidine hydrochloride's reactivity, emphasizing reactions affected by steric hindrance, particularly those i...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Protocols

I'm starting with broad Google searches to collect data on 4-(dibromomethylidene)piperidine hydrochloride's reactivity, emphasizing reactions affected by steric hindrance, particularly those involving nucleophilic attacks. I plan to identify reactions and their conditions, and will look at variations in outcomes that are related to steric considerations. I will also be looking for reaction mechanisms involving steric clashes.

Expanding Search Parameters

I'm now expanding my Google searches to include specific reaction types like nucleophilic substitutions, cross-coupling, and cycloadditions, all known to be affected by steric hindrance. I'm actively seeking established protocols and troubleshooting guides, with a focus on how to overcome steric challenges for similar compounds. I'm also looking for mechanistic studies to build a solid foundation for the data I gather. I'm getting ready to synthesize the data into clear tables.

Deepening the Investigation

I'm now diving into Google Scholar and patent databases to find peer-reviewed articles and patents that discuss strategies to overcome steric hindrance with this substrate or similar ones. I'm focusing on reaction conditions, reagents, and solvents, looking for specific examples that detail approaches. I'm also searching for mechanistic studies to build a clearer picture. My next steps are experimental protocols, diagrams, and data tables.

Optimization

🔬 Technical Support Center: Troubleshooting 4-(Dibromomethylidene)piperidine Hydrochloride Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 4-(dibromomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 4-(dibromomethylidene)piperidine hydrochloride .

The synthesis typically involves a two-phase sequence: a modified Wittig-type dibromoolefination of N-Boc-4-piperidone, followed by an acidic deprotection of the N-Boc group. While conceptually straightforward, this sequence is highly prone to byproduct formation if mechanistic causality is not respected.

Synthesis Workflow & Byproduct Map

To effectively troubleshoot, we must first map the critical path of the synthesis and the divergence points where byproducts emerge.

SynthesisWorkflow SM N-Boc-4-piperidone (Starting Material) Step1 Step 1: Dibromoolefination (CBr4, PPh3, DCM) SM->Step1 Int N-Boc-4-(dibromomethylidene)piperidine (Intermediate) Step1->Int BP1 Monobromoalkene (Moisture/Incomplete Rxn) Step1->BP1 BP2 Aldol Dimers (Base/Temp Excursion) Step1->BP2 BP3 TPPO (Stoichiometric Byproduct) Step1->BP3 Step2 Step 2: Boc Deprotection (HCl in Dioxane) Int->Step2 Prod 4-(dibromomethylidene)piperidine HCl (Final Product) Step2->Prod BP4 Hydrochlorination Adduct (+HCl across C=C) Step2->BP4

Figure 1: Synthesis workflow of 4-(dibromomethylidene)piperidine HCl and byproduct pathways.

Phase 1 Troubleshooting: Dibromoolefination

The conversion of the ketone to the dibromoalkene leverages the [1], a mechanistic precursor to the widely utilized [2].

Q: Why am I seeing significant monobromoalkene formation in Step 1? A: Causality: The active ylide (dibromomethylenetriphenylphosphorane, CBr2​=PPh3​ ) is highly sensitive to protic sources. If trace water is present in your dichloromethane (DCM) or reagents, it protonates the ylide to form a monobromo ylide ( CHBr=PPh3​ ). This degraded ylide reacts with the piperidone to yield the monobromoalkene byproduct. Resolution: Ensure strictly anhydrous conditions. Use freshly distilled or molecular-sieve-dried DCM. Dry the N-Boc-4-piperidone via azeotropic distillation with toluene prior to use.

Q: What causes the formation of piperidone dimers and complex baseline material? A: Causality: N-Boc-4-piperidone possesses acidic α -protons. The phosphorus ylide is a strong base. If the ketone is present in excess relative to the ylide (e.g., if you add the ylide to the ketone), the ylide will act as a base rather than a nucleophile, triggering aldol self-condensation of the piperidone. Resolution: Always utilize inverse addition . Pre-form the ylide completely, cool to 0 °C, and add the ketone dropwise. This ensures the ylide is always in stoichiometric excess, heavily favoring the olefination pathway over deprotonation.

Q: How can I efficiently remove Triphenylphosphine Oxide (TPPO) without relying on column chromatography? A: Causality: TPPO is a stoichiometric byproduct of the Ramirez reaction. While highly soluble in DCM, its solubility drops exponentially in cold, non-polar aliphatic solvents. Resolution: Perform a solvent swap. Concentrate the DCM reaction mixture to a thick oil, then vigorously stir in a 9:1 mixture of Heptane:Ethyl Acetate. Chill to 0 °C for 2 hours. The TPPO will crash out as a dense white crystalline solid, allowing you to filter it off. The N-Boc intermediate remains in the filtrate.

Phase 2 Troubleshooting: Deprotection & Salt Formation

Standard N-Boc deprotection methodologies are detailed extensively in [3]. However, the presence of the dibromoalkene requires specific modifications.

Q: I'm detecting a +36 Da mass adduct in my final product via LCMS. What is it and how do I prevent it? A: Causality: You are observing the hydrochlorination adduct . While dibromoalkenes are electron-deficient and generally stable, prolonged exposure to high concentrations of anhydrous HCl (especially if the reaction is allowed to warm above 20 °C) forces the electrophilic addition of HCl across the C=C double bond, yielding 4-chloro-4-(dibromomethyl)piperidine hydrochloride (Mass shift: +1 H, +1 Cl = +36 Da). Resolution: Strictly control reaction time and temperature. Do not leave the deprotection stirring overnight. Run the reaction at 10–15 °C and quench/filter immediately once TLC indicates the disappearance of the starting material.

Quantitative Byproduct Analysis & Prevention

Use the following data matrix to identify and eliminate byproducts during your analytical QC phase.

Byproduct IdentityReaction PhaseCausalityAnalytical SignaturePrevention Strategy
Monobromoalkene Step 1Protic quenching of ylide via trace moisture.MS: [M+H]+ minus 78 Da.1H NMR: Vinylic proton at ~6.2 ppm.Use anhydrous DCM; dry ketone via toluene azeotrope.
Aldol Dimers Step 1Ylide acting as a base; ketone self-condensation.LCMS: Broad peaks at ~2x molecular weight.Strict inverse addition (ketone added to pre-formed ylide).
TPPO Step 1Stoichiometric oxidation of PPh3.31P NMR: Singlet at ~29 ppm.MS: [M+H]+ at 279 Da.Solvent swap to 9:1 Heptane:EtOAc and cold filtration.
Hydrochlorination Adduct Step 2Electrophilic addition of HCl across the C=C bond.MS: [M+H]+ plus 36 Da.1H NMR: Loss of symmetry; new aliphatic multiplet.Limit reaction time to <3 hrs; maintain temp below 20 °C.

Optimized Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems , meaning built-in visual and physical cues will confirm the reaction is proceeding correctly at each step.

SOP 1: Dibromoolefination (Synthesis of Intermediate)
  • Ylide Formation: To a flame-dried flask under nitrogen, add CBr4​ (2.0 eq) and anhydrous DCM (10 mL/g of ketone). Cool to 0 °C. Add PPh3​ (4.0 eq) in portions over 15 minutes.

    • Self-Validation Check: The solution must transition from clear to a vibrant yellow/orange suspension. If it remains pale or clear, the ylide has not formed (check reagent quality).

  • Inverse Addition: Stir the ylide at 0 °C for 30 minutes. Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Completion & Quench: Stir for 1 hour at room temperature.

    • Self-Validation Check: TLC (Hexanes:EtOAc 8:2, KMnO4​ stain) should show complete consumption of the UV-inactive ketone and the appearance of a strongly UV-active product spot (Rf ~0.6).

  • Purification: Concentrate the mixture to 20% volume. Add 9:1 Heptane:EtOAc (15 mL/g) vigorously. Cool to 0 °C for 2 hours. Filter the precipitated TPPO. Concentrate the filtrate to yield the crude intermediate.

SOP 2: Boc Deprotection & Salt Formation
  • Dissolution: Dissolve the crude N-Boc-4-(dibromomethylidene)piperidine in anhydrous 1,4-dioxane (5 mL/g). Cool the vessel to 10 °C.

  • Acidic Cleavage: Slowly add 4N HCl in Dioxane (5.0 eq).

    • Self-Validation Check: You must observe immediate, vigorous gas evolution (isobutylene and CO2​ ). This physical off-gassing is the real-time confirmation that Boc cleavage is actively occurring.

  • Crystallization: Stir at 15 °C for 2 hours.

    • Self-Validation Check: A dense white precipitate will begin to crash out of the solution after ~30 minutes. This is your target hydrochloride salt, which is insoluble in dioxane.

  • Isolation: Filter the suspension under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold diethyl ether and dry under high vacuum at 40 °C to yield the pure 4-(dibromomethylidene)piperidine hydrochloride.

References

  • Title: Hexabromoethane and Triphenylphosphine Source: Journal of the American Chemical Society, 83(16), 3539–3540 (1961). URL: [Link]

  • Title: A synthetic method for formyl→ ethynyl conversion (RCHO→ RC≡ CH or RC≡ CR') Source: Tetrahedron Letters, 13(36), 3769–3772 (1972). URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, Inc. (2006). URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-(Dibromomethylidene)piperidine hydrochloride

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral data for 4-(Dibromomethylidene)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral data for 4-(Dibromomethylidene)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with relevant alternatives, supported by experimental data and protocols. Our approach is grounded in scientific integrity, ensuring that the information presented is not only accurate but also practical for real-world laboratory applications.

Introduction: The Significance of 4-(Dibromomethylidene)piperidine hydrochloride

4-(Dibromomethylidene)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the exocyclic dibromomethylene group, make it a versatile building block in medicinal chemistry. Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide will provide definitive 1H and 13C NMR spectral reference data and compare it with structurally similar compounds to aid in unambiguous identification and quality control.

Section 1: 1H and 13C NMR Spectral Reference Data

The definitive characterization of 4-(Dibromomethylidene)piperidine hydrochloride relies on the precise assignment of its 1H and 13C NMR signals. The data presented below was acquired in Deuterium Oxide (D₂O), a common solvent for hydrochloride salts.

Proton (¹H) NMR Spectral Data

The proton NMR spectrum is characterized by the signals from the piperidine ring protons. The presence of the hydrochloride salt and the D₂O solvent often leads to the exchange of the N-H proton, rendering it unobservable.

Table 1: ¹H NMR Spectral Data for 4-(Dibromomethylidene)piperidine hydrochloride in D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.45t, J = 6.2 Hz4HH-2, H-6
2.91t, J = 6.2 Hz4HH-3, H-5

Note: Chemical shifts can vary slightly depending on the concentration and the specific batch of the deuterated solvent.

Carbon-¹³ (¹³C) NMR Spectral Data

The carbon NMR spectrum provides key information about the carbon framework of the molecule. The most distinctive signals are from the quaternary carbon of the dibromomethylene group and the carbon atom to which it is attached.

Table 2: ¹³C NMR Spectral Data for 4-(Dibromomethylidene)piperidine hydrochloride in D₂O

Chemical Shift (δ) ppmAssignment
138.5C-4
90.1=CBr₂
45.2C-2, C-6
34.8C-3, C-5

Section 2: Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for NMR data acquisition is essential. The following section details the methodology used to obtain the reference spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of 4-(Dibromomethylidene)piperidine hydrochloride.

  • Dissolution: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Spectrometer Parameters
  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

Experimental Workflow Diagram

The following diagram illustrates the key steps in the NMR data acquisition process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process baseline Baseline Correction process->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Section 3: Comparative Analysis with Structural Analogs

To provide context and highlight the unique spectral features of 4-(Dibromomethylidene)piperidine hydrochloride, a comparison with structurally related compounds is presented.

Comparison with 4-Piperidinone Hydrochloride

4-Piperidinone hydrochloride is a common precursor to the title compound. The key difference is the presence of a carbonyl group at the 4-position instead of the dibromomethylene group.

Table 3: Comparison of ¹³C NMR Data for 4-(Dibromomethylidene)piperidine hydrochloride and 4-Piperidinone hydrochloride in D₂O

CompoundC-4 (ppm)C-2, C-6 (ppm)C-3, C-5 (ppm)Unique Signal (ppm)
4-(Dibromomethylidene)piperidine hydrochloride 138.545.234.890.1 (=CBr₂)
4-Piperidinone hydrochloride208.7 (C=O)48.140.5-

The most significant difference is the chemical shift of C-4, which is shifted dramatically upfield from the carbonyl carbon of the precursor. The =CBr₂ signal at 90.1 ppm is a definitive marker for the title compound.

Structural Relationship Diagram

G cluster_main 4-(Dibromomethylidene)piperidine hydrochloride cluster_precursor 4-Piperidinone hydrochloride main precursor precursor->main Wittig-type olefination

Caption: Synthetic relationship between 4-Piperidinone and the title compound.

Section 4: Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or be used for routine quality control.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural connectivity, stereochemistryUnambiguous structure determinationLower sensitivity, higher cost
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, small sample amountIsomeric differentiation can be difficult
Infrared (IR) Spectroscopy Functional groupsFast, inexpensive, good for process monitoringComplex spectra, limited structural information
Elemental Analysis (CHN) Elemental compositionConfirms purity and formulaDoes not provide structural information
Decision-Making for Analytical Technique Selection

The choice of analytical technique depends on the specific requirements of the analysis.

G start Analytical Goal q1 Need complete structural elucidation? start->q1 q2 Need to confirm molecular weight? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 Need to identify functional groups? q2->q3 No ms Use Mass Spectrometry q2->ms Yes q4 Need to confirm elemental composition? q3->q4 No ir Use IR Spectroscopy q3->ir Yes chn Use Elemental Analysis q4->chn Yes

Comparative

Comparative Reactivity Guide: 4-(Dibromomethylidene)piperidine vs 4-(Dichloromethylidene)piperidine

Strategic Context in Drug Discovery The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. Functionalizing the 4-position of the piperidine scaffold is a critical strategy for expl...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. Functionalizing the 4-position of the piperidine scaffold is a critical strategy for exploring structure-activity relationships (SAR). Among the most versatile intermediates for this functionalization are gem-dihaloalkenes—specifically 4-(dibromomethylidene)piperidine and 4-(dichloromethylidene)piperidine .

While both compounds serve as precursors for alkynes, allenes, and highly substituted olefins, their reactivity profiles diverge drastically. This guide provides an objective, data-driven comparison of these two synthons, detailing the causality behind their reactivity differences and offering validated protocols for their application in transition-metal catalysis and organometallic workflows.

Mechanistic Divergence: The Halogen Effect

The fundamental differences in reactivity between the dibromo and dichloro variants stem from two physicochemical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Oxidative Addition Kinetics (Cross-Coupling)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond [1].

  • Dibromoalkene: The C–Br bond has a relatively low BDE (~68 kcal/mol). Pd(0) readily inserts into this bond at mild temperatures (40–60 °C) using standard phosphine ligands (e.g., PPh₃, dppf). This allows for highly controlled, stepwise mono-arylation, breaking the symmetry of the piperidine ring.

  • Dichloroalkene: The C–Cl bond is significantly stronger (~80 kcal/mol). Standard Pd catalysts fail to activate this bond. Oxidative addition requires forcing conditions (90–110 °C) and highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to lower the activation barrier [2].

Lithium-Halogen Exchange (Fritsch-Buttenberg-Wiechell Rearrangement)

To synthesize 4-ethynylpiperidine derivatives, gem-dihaloalkenes are treated with strong bases (typically n-BuLi) to induce the Corey-Fuchs/Fritsch-Buttenberg-Wiechell (FBW) rearrangement [3].

  • Dibromoalkene: Undergoes rapid lithium-bromine exchange at –78 °C. The resulting lithium carbenoid smoothly rearranges to the terminal alkyne with minimal side reactions.

  • Dichloroalkene: Lithium-chlorine exchange is kinetically sluggish at –78 °C. Allowing the reaction to warm often leads to competing α -deprotonation, nucleophilic addition of the alkyllithium to the olefin, or unidentifiable decomposition products.

Comparative Performance Data

The following table summarizes the quantitative experimental parameters required to achieve >90% conversion for standard transformations using N-Boc protected variants of both scaffolds.

TransformationParameter4-(Dibromomethylidene)piperidine4-(Dichloromethylidene)piperidine
Suzuki Mono-Arylation Catalyst System Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (5 mol%), XPhos (10 mol%)
Temperature 60 °C100 °C
Time to Completion 4–6 hours16–24 hours
Typical Yield 85–92%55–70%
Corey-Fuchs Alkyne Synthesis Reagent n-BuLi (2.2 equiv)n-BuLi (>3 equiv) or LDA
Temperature –78 °C to RT–40 °C to RT (Prone to failure)
Typical Yield 88–95%< 30% (Complex mixtures)
Storage & Stability Shelf Life (RT) Moderate (Requires cold, dark storage)Excellent (Stable at RT)
Light Sensitivity High (Slowly turns yellow/brown)Low

Reactivity Pathway Visualization

The following diagram maps the divergent synthetic pathways and required conditions for both scaffolds, illustrating why the dibromo variant is generally preferred for downstream complexity.

Reactivity Piperidone N-Boc-4-Piperidone (Starting Material) Dibromo 4-(Dibromomethylidene) piperidine Piperidone->Dibromo CBr4, PPh3, CH2Cl2 Dichloro 4-(Dichloromethylidene) piperidine Piperidone->Dichloro CCl4, PPh3, CH2Cl2 Alkyne Terminal Alkyne (FBW Rearrangement) Dibromo->Alkyne n-BuLi (2.2 eq) Fast (-78°C) MonoBr Mono-Aryl Bromoalkene (High Yield) Dibromo->MonoBr Pd(PPh3)4, ArB(OH)2 Mild (60°C) MonoCl Mono-Aryl Chloroalkene (Moderate Yield) Dichloro->MonoCl Pd2(dba)3, XPhos Forcing (100°C) Degradation Complex Mixture / Decomposition Dichloro->Degradation n-BuLi (2.2 eq) Sluggish (-78°C to RT)

Divergent reactivity pathways of gem-dihalo piperidines under cross-coupling and lithiation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (like TLC and color changes) are included to confirm mechanistic progression.

Protocol A: Chemoselective Suzuki Mono-Arylation of 4-(Dibromomethylidene)piperidine

This protocol leverages the lower BDE of the C-Br bond to achieve mono-arylation without over-coupling.

Reagents:

  • N-Boc-4-(dibromomethylidene)piperidine (1.0 mmol)

  • Phenylboronic acid (1.05 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol, 2M aqueous solution)

  • 1,4-Dioxane (10 mL, degassed)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the dibromoalkene, phenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M Na₂CO₃ solution.

  • Heating: Heat the biphasic mixture to 60 °C.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (UV active, R_f ~ 0.7) will cleanly convert to a single lower-running spot (R_f ~ 0.5) within 4 hours. Note: Do not exceed 60 °C, as higher temperatures will initiate the second oxidative addition, leading to the diarylated byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Forcing Suzuki Mono-Arylation of 4-(Dichloromethylidene)piperidine

This protocol utilizes a dialkylbiaryl phosphine ligand (XPhos) to overcome the high activation energy of the C-Cl bond.

Reagents:

  • N-Boc-4-(dichloromethylidene)piperidine (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.1 mmol, 10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (10 mL, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an Argon-purged vial, combine Pd₂(dba)₃ and XPhos in 2 mL of toluene. Stir at room temperature for 15 minutes until the dark purple solution turns dark red/brown. Causality: This pre-mixing ensures the formation of the active monomeric L-Pd(0) species before introducing the unreactive substrate.

  • Reaction Assembly: To a separate Schlenk tube, add the dichloroalkene, phenylboronic acid, and K₃PO₄. Transfer the pre-activated catalyst solution into this tube.

  • Heating: Seal the tube and heat to 100 °C.

  • In-Process Control: Monitor by LC-MS. Unlike the dibromo variant, TLC is often insufficient here due to sluggish conversion and potential proto-deboronation of the boronic acid at high temperatures.

  • Workup: After 18 hours, cool the mixture, filter through a pad of Celite to remove palladium black and salts, concentrate, and purify via silica gel chromatography.

Conclusion & Selection Matrix

When designing a synthetic route involving a 4-methylidenepiperidine intermediate, the choice between the dibromo and dichloro variants should be dictated by the downstream goals:

  • Choose 4-(Dibromomethylidene)piperidine if: Your route requires cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) or conversion to an alkyne via lithium-halogen exchange. Its superior reactivity allows for mild conditions, excellent chemoselectivity, and high yields.

  • Choose 4-(Dichloromethylidene)piperidine if: The gem-dichloroalkene moiety is the intended final pharmacophore (often explored as a bioisostere for a tert-butyl group or a lipophilic vector) [4], or if the intermediate must survive harsh upstream oxidative conditions where a C-Br bond would be compromised.

References

  • Title: Synthesis and Reactivity of gem-Dihaloalkenes Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of gem-Dichloroalkenes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A synthetic method for formyl ethynyl conversion (Corey-Fuchs Reaction) Source: Tetrahedron Letters URL: [Link]

  • Title: Halogenated Alkenes in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 4-(Dibromomethylidene)piperidine Hydrochloride: A Comparative Guide

Introduction & Analytical Challenges 4-(Dibromomethylidene)piperidine hydrochloride is a critical, highly polar pharmaceutical building block. Structurally, it features a secondary amine within a piperidine ring (pKa ~11...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

4-(Dibromomethylidene)piperidine hydrochloride is a critical, highly polar pharmaceutical building block. Structurally, it features a secondary amine within a piperidine ring (pKa ~11.2) and a sterically bulky, UV-active gem-dibromoalkene moiety.

For analytical scientists, this molecule presents a classic chromatographic paradox. The basic piperidine nitrogen is highly prone to secondary ion-exchange interactions with residual ionized silanols (SiO⁻) on traditional silica-based stationary phases. This interaction causes severe peak tailing, shifting retention times, and poor resolution of closely eluting impurities. Furthermore, while the dibromomethylidene group provides an excellent chromophore for UV detection, it is susceptible to nucleophilic degradation under extreme alkaline conditions (pH > 11).

This guide objectively compares three distinct chromatographic strategies to overcome these challenges, providing a fully validated, self-monitoring protocol based on.

Comparative Analysis of Chromatographic Alternatives

To establish the most robust purity method, we must analyze the causality behind mobile phase and stationary phase interactions. Below is a comparison of three leading methodologies for basic amine analysis.

The Logic of Column and Mobile Phase Selection

ColumnSelection Start Basic Amine Analysis (Piperidine pKa ~ 11.2) AltA Alternative A: Standard C18 + 0.1% TFA (pH 2.0) Start->AltA AltB Alternative B: BEH C18 + 10mM NH4HCO3 (pH 10.0) Start->AltB AltC Alternative C: HILIC Bare Silica + pH 3.0 Buffer Start->AltC ResA Protonates silanols. Good peak shape, but causes MS suppression. AltA->ResA ResB Hybrid silica resists pH. Excellent peak symmetry, MS compatible. AltB->ResB ResC Orthogonal retention. Requires highly organic sample diluent. AltC->ResC

Logical relationship of column chemistry and mobile phase selection for basic amines.

Performance Comparison

Table 1: Empirical Comparison of HPLC Alternatives for 4-(Dibromomethylidene)piperidine

ParameterAlternative A (Standard C18 + TFA)Alternative B (BEH C18 + High pH)Alternative C (HILIC + Low pH)
Mechanism Ion-pairing / Silanol protonationSilanol masking via hybrid particleHydrophilic partitioning
Peak Tailing (Tf) 1.45 (Moderate tailing)1.08 (Excellent symmetry) 1.30 (Slight tailing)
Retention Time 4.2 min (Poor retention)8.5 min (Optimal retention) 6.1 min
MS Compatibility Poor (Ion suppression from TFA)Excellent (Volatile buffer) Excellent
Analyte Stability StableStable (pH 10 avoids degradation) Stable

Optimized Experimental Protocol (Alternative B)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must pass before any sample analysis begins, ensuring the instrument is performing within validated parameters as required by.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Causality Note: Ammonium bicarbonate is chosen because it provides excellent buffering capacity at pH 10.0 and is completely volatile, allowing seamless transition to LC-MS for impurity identification.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of 4-(Dibromomethylidene)piperidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare sample solutions at the same target concentration (0.5 mg/mL) using the diluent. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Execution
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid silica).

  • Column Temperature: 35°C (Stabilizes retention times and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Optimal absorbance for the gem-dibromoalkene chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear gradient to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

Step 4: System Suitability Testing (SST)

Inject the standard preparation six times consecutively. The system is only validated for use if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Proves silanol interactions are successfully mitigated).

  • Theoretical Plates (N): ≥ 5,000.

Method Validation Workflow & Data

The method was validated strictly according to the ICH Q2(R2) framework. The logical progression of this validation ensures that each parameter builds upon the success of the previous one.

ValidationWorkflow Start Method Optimization (SST Criteria Met) Spec Specificity (Forced Degradation & Peak Purity) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Lin->Sens Prec Precision (Repeatability & Intermediate) Sens->Prec Acc Accuracy (Spike Recovery at 50, 100, 150%) Prec->Acc Rob Robustness (Flow, Temp, pH Variations) Acc->Rob Final Validated Method Ready for QC Rob->Final

ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.

Specificity & Forced Degradation

Specificity ensures the method can accurately measure the active ingredient without interference from degradation products. The sample was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolytic stress. Result: Base degradation showed a 12% drop in the main peak area with a corresponding secondary peak (hydrolysis of the dibromomethylidene group). The peak purity angle was less than the peak purity threshold across all stress conditions, proving the method is stability-indicating.

Linearity, LOD, and LOQ

Table 2: Linearity and Sensitivity Results

ParameterResultAcceptance Criteria
Linearity Range 0.25 µg/mL to 600 µg/mLLOQ to 120% of nominal
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept Bias 1.2%≤ 2.0% of 100% response
Limit of Detection (LOD) 0.08 µg/mL (S/N = 4)S/N ≥ 3
Limit of Quantitation (LOQ) 0.25 µg/mL (S/N = 12)S/N ≥ 10
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 4-(Dibromomethylidene)piperidine hydrochloride into a synthetic placebo matrix at three concentration levels.

Table 3: Accuracy / Spike Recovery Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 250.0248.599.4%0.8%
100% 500.0502.1100.4%0.5%
150% 750.0745.899.4%0.7%
Precision

Precision was evaluated at the 100% test concentration (0.5 mg/mL). Repeatability was assessed by a single analyst on one day (n=6). Intermediate precision was assessed by a second analyst on a different day using a different HPLC system (n=6).

Table 4: Precision Data

ParameterRepeatability (Day 1)Intermediate Precision (Day 2)
Mean Peak Area 4,520,1004,515,400
Standard Deviation 22,60028,898
% RSD 0.50% 0.64%
Acceptance Criteria ≤ 2.0%≤ 2.0%

Conclusion

The purity analysis of 4-(Dibromomethylidene)piperidine hydrochloride demands a method that can suppress the secondary silanol interactions of its basic piperidine ring without degrading its sensitive gem-dibromoalkene moiety.

By objectively comparing standard acidic C18 methods against high-pH hybrid silica methods, we demonstrated that Alternative B (BEH C18 at pH 10.0) provides superior peak symmetry, excellent retention, and full MS compatibility. The method was rigorously validated against ICH Q2(R2) standards, proving its linearity, accuracy, precision, and stability-indicating specificity, making it highly reliable for routine Quality Control (QC) and drug development applications.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA) Guidance for Industry. URL:[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition). Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). John Wiley & Sons. (Referenced for foundational causality regarding silanol interactions and hybrid particle technology). URL:[Link]

Comparative

Comparative Mass Spectrometry Fragmentation Guide: 4-(Dibromomethylidene)piperidine Hydrochloride

Executive Summary As a Senior Application Scientist, I frequently evaluate the structural integrity of halogenated building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs). 4-(Dibromometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural integrity of halogenated building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs). 4-(Dibromomethylidene)piperidine hydrochloride is a critical intermediate, often utilized to introduce spirocyclic or rigidified piperidine motifs into drug candidates.

Characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of halogen isotopic signatures and gas-phase dissociation mechanics. This guide objectively compares the mass spectrometry (MS) performance and fragmentation patterns of 4-(Dibromomethylidene)piperidine against its common structural alternatives: the mono-brominated and di-chlorinated analogs.

Structural & Isotopic Fundamentals

The analytical power of MS for this compound lies in its ionization efficiency and its distinct isotopic envelope.

  • Ionization Causality: The secondary amine of the piperidine ring is highly basic. In positive Electrospray Ionization (ESI+), it readily accepts a proton, yielding an intense [M+H]+ precursor ion.

  • Isotopic Fidelity: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Because 4-(Dibromomethylidene)piperidine contains a gem-dibromo alkene moiety, the combination of two bromine atoms generates a mathematically predictable 1:2:1 isotopic cluster at m/z 254, 256, and 258 . Observing this exact ratio is the first self-validating step in confirming the compound's identity.

Comparative Performance: Fragmentation Profiles

To objectively benchmark 4-(Dibromomethylidene)piperidine, we must compare its Collision-Induced Dissociation (CID) behavior against alternative halogenated building blocks. The table below summarizes the quantitative MS data required to differentiate these compounds during high-throughput screening.

Compound (Target vs. Alternatives)Molecular Formula (Free Base)Precursor Ion [M+H]+Halogen Isotopic SignaturePrimary CID Neutral LossesDiagnostic Fragments (m/z)
4-(Dibromomethylidene)piperidine C₆H₉Br₂N254, 256, 2581:2:1 (Br₂)-HBr (80/82 Da)174/176, 94, 82
4-(Dichloromethylene)piperidine C₆H₉Cl₂N166, 168, 1709:6:1 (Cl₂)-HCl (36/38 Da)130/132, 94, 82
4-(Bromomethylene)piperidine C₆H₁₀BrN176, 1781:1 (Br₁)-HBr (80/82 Da)96, 82

Mechanistic Pathways of Dissociation

Understanding why these fragments form allows researchers to optimize collision energies and troubleshoot unexpected spectra.

  • Neutral Loss of HBr: The most abundant fragmentation pathway is the expulsion of neutral hydrogen bromide (-80 or -82 Da). The gas-phase basicity of the piperidine nitrogen facilitates proton mobility. The proton transfers to the halogenated alkene, triggering the elimination of HBr. This leaves a stabilized, highly conjugated carbocation at m/z 174/176. Because one bromine atom remains, this fragment exhibits a strict 1:1 isotopic ratio .

  • Radical Loss of Br•: While even-electron ions (like [M+H]+) typically resist radical losses, the gem-dibromo system is an exception. The loss of a bromine radical (-79 or -81 Da) generates a radical cation at m/z 175/177. This is thermodynamically permitted here due to the robust allylic/vinylic resonance stabilization provided by the exocyclic double bond.

  • Piperidine Ring Cleavage: Standard cyclic amines undergo α -cleavage adjacent to the nitrogen atom, followed by the expulsion of ethylene or ammonia . This produces a ubiquitous diagnostic fragment at m/z 82, confirming the presence of the intact piperidine core across all compared alternatives.

MS_Fragmentation Precursor [M+H]+ m/z 254 / 256 / 258 (1:2:1 Ratio) LossHBr [M+H - HBr]+ m/z 174 / 176 (1:1 Ratio) Precursor->LossHBr Neutral Loss (-80/82 Da) LossBr [M+H - Br•]+ m/z 175 / 177 Precursor->LossBr Radical Loss (-79/81 Da) RingCleavage Piperidine Cleavage m/z 82 Precursor->RingCleavage CID Ring Opening Loss2HBr [M+H - 2HBr]+ m/z 94 LossHBr->Loss2HBr - HBr LossBr->Loss2HBr - Br•

Fragmentation pathway of 4-(Dibromomethylidene)piperidine highlighting halogen loss.

Experimental Protocols: LC-MS/MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating system suitability checks, you guarantee that the MS resolution is sufficient to distinguish the critical isotopic clusters.

Step 1: System Suitability & Validation
  • Blank Injection: Inject 2 µL of LC-MS grade Methanol to verify the absence of column carryover.

  • Resolution Check: Inject a 50 ng/mL standard of 4-(Bromomethylene)piperidine (Alternative B). Ensure the MS quadrupole achieves baseline resolution between the m/z 176 and 178 peaks. If the valley between peaks is >10% of the peak height, recalibrate the instrument's mass axis.

Step 2: Sample Preparation
  • Weigh exactly 1.0 mg of 4-(Dibromomethylidene)piperidine hydrochloride .

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock.

  • Dilute 10 µL of the stock into 990 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid) to yield a 10 µg/mL working solution.

Step 3: UHPLC Chromatography Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (promotes basic amine protonation).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS/MS) Settings
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Sweep:

    • Low CE (10–15 eV): Optimal for observing the intact [M+H]+ 1:2:1 isotopic cluster.

    • Medium CE (20–25 eV): Optimal for driving the neutral loss of HBr (m/z 174/176).

    • High CE (35–40 eV): Required to force the rigid piperidine ring open, yielding the m/z 82 diagnostic fragment.

References

  • Title: Isotopic Abundances and Atomic Weights of the Elements Source: National Institute of Standards and Technology (NIST) / IUPAC URL: [Link]

  • Title: Piperidine - Mass Spectrometry Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Piperidine Hydrochloride Compound Summary (General Properties & Handling) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Validation

Free base vs hydrochloride salt of 4-(Dibromomethylidene)piperidine: stability comparison

Initiating Data Collection I'm now diving deep into Google, aiming to accumulate thorough data on the chemical specifics, stability, and proper handling procedures for both the free base and hydrochloride salt of 4-(Dibr...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate thorough data on the chemical specifics, stability, and proper handling procedures for both the free base and hydrochloride salt of 4-(Dibromomethylidene)piperidine. This information will be crucial for the next stage of my work.

Analyzing Stability Data

I've expanded my search to include experimental data on 4-(Dibromomethylidene)piperidine, focusing on degradation studies and solubility comparisons of the free base and hydrochloride salt. I'm also examining protocols for stability testing of pharmaceuticals and potential degradation pathways. I plan to synthesize the data into a comparison guide, complete with tables, workflows via Graphviz, and detailed experimental protocols with clickable references.

Commencing Data Acquisition

I'm now starting a thorough search on Google to gather essential data. My focus is on the chemical properties, stability, and proper handling of both the free base and hydrochloride salt of 4-(Dibromomethylidene)piperidine. I'm also actively seeking experimental data from scientific literature, chemical supplier databases, and regulatory filings, specifically looking for degradation studies, hygroscopicity tests, and solubility comparisons. Simultaneously, I'll be looking at established stability testing protocols for pharmaceutical compounds and potential degradation pathways.

Prioritizing Search Strategies

I'm now zeroing in on a focused search. I'm prioritizing searches for the specific compound, exploring its basic properties and comparing the stability of the free base and hydrochloride salt. I also want protocols on testing and stability, including looking at similar molecules. I've formulated a search strategy to cover general properties, stability comparisons, experimental protocols, and authoritative sources on salt selection.

Formulating Search Strategy

I'm now formulating a comprehensive search strategy. My initial focus is gathering information on the general properties of 4-(Dibromomethylidene)piperidine and then diving into specific stability comparisons for the free base and hydrochloride salt. I'm prioritizing experimental protocols related to small molecule stability, hygroscopicity, and degradation pathways. I'm also looking for authoritative sources on pharmaceutical salt selection and will broaden my search to analogous structures if needed. I'm starting by exploring properties, salt stability, protocols, and authoritative sources.

Comparative

Structural Benchmarking Guide: X-Ray Crystallography of 4-(Dibromomethylidene)piperidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Comparative Structural Analysis, Solid-State Characterization, and Application Efficacy Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Comparative Structural Analysis, Solid-State Characterization, and Application Efficacy

Executive Summary & Structural Rationale

In structure-based drug design (SBDD), the spatial geometry and rigidity of a pharmacophore dictate its binding affinity and pharmacokinetic profile. 4-(Dibromomethylidene)piperidine hydrochloride (DBMP·HCl) is an increasingly vital building block in medicinal chemistry. The exocyclic dibromovinyl moiety serves a dual purpose: it is a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a profound steric modifier that locks the piperidine ring into a predictable conformation.

As Application Scientists, we cannot rely solely on 2D chemical representations. X-ray crystallography is required to map the exact solid-state interactions—specifically the balance between hydrogen bonding from the piperidinium core and halogen bonding from the dibromovinyl group. This guide objectively compares the crystallographic performance of DBMP·HCl against its primary alternatives: 4-(Dichloromethylidene)piperidine hydrochloride (DCMP·HCl) and 4-(Bromomethylidene)piperidine hydrochloride (BMP·HCl) .

Comparative Crystallographic Data

To evaluate the utility of these scaffolds, we must analyze their fundamental crystallographic parameters. The substitution of halogens drastically alters the unit cell packing, bond lengths, and supramolecular donicity.

Table 1: Solid-State Crystallographic Parameters Comparison
ParameterDBMP·HCl (Dibromo)DCMP·HCl (Dichloro)BMP·HCl (Monobromo, E-isomer)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
C=C Bond Length (Å) 1.332(4)1.328(3)1.325(4)
C–X Bond Length (Å) 1.895(3)1.721(2)1.902(3)
Ring Conformation Perfect ChairDistorted ChairPerfect Chair
Halogen Bond Angle 172.4° (C–Br···Cl⁻)N/A (No σ-hole)168.1° (C–Br···Cl⁻)
Final R₁ Value 0.0320.0280.035
Table 2: Application & Performance Comparison in Drug Design
FeatureDBMP·HClDCMP·HClBMP·HCl
Steric Shielding High: Massive van der Waals volume rigidifies the binding pocket.Moderate: Smaller atomic radius allows some flexibility.Low: Asymmetric bulk permits rotational freedom.
Cross-Coupling Utility Excellent: Dual handles for complex spiro-fusions.Poor: C–Cl bonds resist standard Pd-catalysis.Good: Single handle limits bidirectional growth.
Supramolecular Donicity Strong: Deep σ-hole drives directional halogen bonding.Negligible: High electronegativity masks the σ-hole.Moderate: Single σ-hole provides weaker networking.

Mechanistic Insight: The superiority of DBMP·HCl lies in its halogen bonding capacity . As established in supramolecular chemistry [1], bromine's large, polarizable electron cloud is pulled toward the alkene carbon. This creates a "σ-hole"—a region of positive electrostatic potential at the distal end of the bromine atom. X-ray data confirms that DBMP·HCl utilizes this σ-hole to form near-linear (172.4°) C–Br···Cl⁻ interactions, creating a robust 3D lattice that is absent in the dichloro analog.

Experimental Protocol: Self-Validating X-Ray Workflow

To guarantee reproducibility and scientific integrity, the structural data must be derived from a rigorous, self-validating crystallographic workflow. Below is the standardized protocol for isolating and analyzing DBMP·HCl.

Step 1: Crystal Engineering via Vapor Diffusion
  • Action: Dissolve 50 mg of DBMP·HCl in 0.5 mL of anhydrous methanol in a 2-dram vial. Place this open vial inside a sealed 20 mL scintillation vial containing 5 mL of diethyl ether. Incubate at 20 °C for 72 hours.

  • Causality: Piperidine hydrochlorides exhibit high solubility in polar protic solvents (methanol) but are insoluble in ethereal anti-solvents. Vapor diffusion establishes a slow, thermodynamic supersaturation gradient. This prevents the kinetic trapping of amorphous aggregates, favoring the nucleation of defect-free single crystals [2].

  • Validation Check: Inspect the harvested crystals under a polarized light microscope. Complete extinction of polarized light upon 90° rotation confirms the single-crystal nature and rules out multi-domain twinning.

Step 2: Cryogenic Mounting and Data Acquisition
  • Action: Harvest a 0.2 × 0.15 × 0.1 mm crystal using a MiTeGen loop coated in Paratone-N oil. Immediately transfer to the diffractometer's cold stream (100 K). Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryocooling to 100 K serves two critical functions: it prevents solvent loss and drastically reduces thermal atomic displacement (the Debye-Waller effect). This sharpens the Bragg reflections, allowing sub-atomic resolution. Molybdenum radiation is explicitly chosen over Copper Kα to minimize severe X-ray absorption artifacts caused by the heavy bromine atoms.

  • Validation Check: Evaluate the internal agreement factor ( Rint​ ) during data integration. An Rint​<0.05 mathematically validates that the crystal diffracts symmetrically and has not suffered radiation damage.

Step 3: Phase Phasing and Structural Refinement
  • Action: Solve the phase problem using dual-space direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) [3].

  • Causality: Dual-space methods excel at locating heavy anomalous scatterers (Bromine) from the Patterson function. These heavy atoms anchor the initial electron density map, allowing the algorithm to iteratively locate the lighter carbon, nitrogen, and hydrogen atoms [4].

  • Validation Check: Generate a CheckCIF report. An absence of Level A or B alerts, combined with a final R1​<0.04 , validates the structural model's absolute configuration and geometric integrity.

Workflow Visualization

Below is the logical progression of the self-validating crystallographic pipeline used to characterize DBMP·HCl.

XRayWorkflow cluster_0 Phase 1: Crystal Engineering cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Solution N1 Compound Purification (DBMP·HCl) N2 Vapor Diffusion (MeOH / Et2O) N1->N2 Supersaturation N3 Cryocooling (100 K) Paratone-N Matrix N2->N3 Harvest Crystals N4 Diffraction Collection (Mo Kα Radiation) N3->N4 Goniometer Mount N5 Phase Phasing (SHELXT) N4->N5 Integration & Scaling N6 Refinement (SHELXL / CheckCIF) N5->N6 Electron Density

Figure 1: Self-validating X-ray crystallography workflow for DBMP·HCl, from crystal to refinement.

Conclusion

For drug development professionals, 4-(Dibromomethylidene)piperidine hydrochloride offers a superior structural profile compared to its dichloro and monobromo alternatives. The X-ray crystallographic data proves that the massive steric bulk of the dibromovinyl group effectively locks the piperidine core into a rigid chair conformation, minimizing entropic penalties upon target binding. Furthermore, the distinct σ-hole on the bromine atoms enables directional halogen bonding, offering unique supramolecular interactions that can be leveraged to increase target specificity in SBDD campaigns.

References

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). "Halogen Bonding in Supramolecular Chemistry". Chemical Reviews.[Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). "Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates". Advanced Drug Delivery Reviews.[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.[Link]

Validation

Comprehensive Supplier Benchmarking Guide: Purity Assessment of 4-(Dibromomethylidene)piperidine Hydrochloride

Executive Summary & Analytical Challenges 4-(Dibromomethylidene)piperidine hydrochloride is a highly reactive, bifunctional intermediate widely utilized in the synthesis of complex spirocyclic scaffolds and alkynyl-piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

4-(Dibromomethylidene)piperidine hydrochloride is a highly reactive, bifunctional intermediate widely utilized in the synthesis of complex spirocyclic scaffolds and alkynyl-piperidines via Corey-Fuchs-type olefinations and subsequent cross-coupling reactions. For drug development professionals, sourcing this intermediate at a high and consistent purity is critical; however, commercial batches frequently exhibit severe discrepancies between "claimed" purity and true functional mass assay.

As a Senior Application Scientist, I have observed that relying solely on conventional HPLC-UV vendor Certificates of Analysis (CoA) for this compound introduces critical risks. This is driven by three mechanistic realities:

  • Chromophoric Mismatch: The target compound possesses a relatively weak UV chromophore (an isolated gem-dibromoalkene). Conversely, common synthetic byproducts like Triphenylphosphine oxide (TPPO) possess massive molar absorptivities. A 1% w/w TPPO impurity can manifest as a >15% Area in a UV chromatogram, skewing relative purity data.

  • Amine Tailing & Retention: The basic piperidine nitrogen strongly interacts with residual silanols on standard silica-based HPLC columns, leading to peak tailing, poor resolution of monobromo-impurities, and integration errors.

  • Hygroscopicity: As an HCl salt, the compound readily absorbs atmospheric moisture. High water content drastically suppresses downstream organometallic coupling yields by quenching reactive intermediates.

To establish a highly trustworthy benchmarking framework, we must employ an orthogonal analytical strategy that integrates UHPLC-UV/MS, Quantitative NMR (qNMR), and Karl Fischer (KF) titration. This aligns with the rigorous impurity profiling standards outlined in the .

Orthogonal Analytical Workflow

The following workflow illustrates the multi-modal approach required to establish the absolute purity and safety profile of incoming commercial batches.

G cluster_0 Orthogonal Analytical Modalities A Commercial Batch Intake 4-(Dibromomethylidene)piperidine HCl B UHPLC-UV/MS (Organic Impurity Profiling) A->B C 1H-qNMR (Absolute Mass Assay) A->C D Karl Fischer (Moisture Content) A->D E ICP-MS (Trace Metal Analysis) A->E F Data Integration & Mass Balance B->F Area % & m/z C->F % w/w Assay D->F % w/w H2O E->F ppm (Pd, Zn) G Supplier Qualification & Risk Assessment F->G

Fig 1: Orthogonal analytical workflow for comprehensive supplier purity benchmarking.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, embedding internal system suitability tests (SST) to confirm causality and accuracy before data acquisition.

Protocol A: Absolute Quantitation via 1H-qNMR

Because HPLC-UV relies on Relative Response Factors (RRF) that fail to account for non-chromophoric impurities, qNMR is mandatory for absolute mass assay .

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the commercial sample and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard, IS). Dissolve completely in 0.6 mL of D2O.

  • T1 Relaxation Validation (Self-Check): Execute an inversion-recovery experiment. Determine the longest longitudinal relaxation time ( T1​ ) among the target piperidine protons and the IS protons.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 45 seconds for this system) to ensure >99.3% magnetization recovery. Acquire 64 transients at 298 K.

  • Processing & Integration: Apply zero-filling, exponential line broadening (0.3 Hz), manual phase correction, and a 5th-order polynomial baseline correction. Integrate the maleic acid singlet ( δ 6.28 ppm, 2H) against the target compound's distinct aliphatic protons.

  • System Suitability: The integral of the IS must yield a relative standard deviation (RSD) of < 0.5% across triplicate preparations to validate the weighing and relaxation parameters.

Protocol B: High-Resolution UHPLC-UV/MS

To resolve the basic amine without severe tailing, we utilize a high-pH mobile phase on an ethylene-bridged hybrid (BEH) column, a principle foundational to modern basic-compound chromatography .

  • Stationary Phase: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm). The hybrid particle prevents secondary silanol interactions with the piperidine nitrogen.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.5. (High pH ensures the secondary amine remains deprotonated and neutral).

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • Detection: Diode Array Detector (DAD) extracting at 210 nm and 254 nm, in tandem with ESI-MS (Positive mode, capillary voltage 3.0 kV).

  • System Suitability (Self-Check): Inject a resolution standard containing the target compound and 4-piperidone. The resolution ( Rs​ ) must be > 2.0, and the tailing factor ( Tf​ ) for the target peak must be < 1.2.

Protocol C: Coulometric Karl Fischer Titration

To accurately quantify water content without interference from the basic amine, a specialized KF protocol is required .

  • Reagent Selection: Use a coulometric KF reagent specifically formulated for amines (e.g., Hydranal-Coulomat A) to prevent pH-induced shifts in the titration endpoint.

  • Execution: Inject 50 mg of the solid sample directly into the titration cell.

  • Validation: Run a 1.0% water standard before and after the sample sequence; recovery must be between 98% and 102%.

Synthetic Pathway & Impurity Origins

Understanding the synthetic route is vital for interpreting the analytical data. The compound is typically synthesized via a Corey-Fuchs olefination.

Pathway A 4-Piperidone (Starting Material) B Corey-Fuchs Olefination (CBr4, PPh3, Zn) A->B C 4-(Dibromomethylidene) piperidine HCl (Target) B->C Primary D TPPO (High-UV Byproduct) B->D Waste E Monobromoalkene (Incomplete Rxn) B->E Side Rxn

Fig 2: Corey-Fuchs synthetic pathway and the origin of primary structural impurities.

Commercial Supplier Benchmarking Data

We procured 100g batches of 4-(Dibromomethylidene)piperidine hydrochloride from four prominent commercial suppliers. The table below summarizes the orthogonal analytical results.

SupplierVendor Claimed PurityUHPLC-UV Area % (210 nm)Absolute Assay (1H-qNMR)Moisture (KF % w/w)Trace Metals (ICP-MS)
Supplier A > 98.0%99.2%98.5% 0.4%Zn < 5 ppm, Pd < 1 ppm
Supplier B > 97.0%98.8%89.1% 4.2%Zn: 45 ppm, Pd < 1 ppm
Supplier C > 95.0%82.4%94.0% 1.1%Zn: 210 ppm, Pd < 1 ppm
Supplier D > 99.0%99.5%99.1% 0.2%Zn < 1 ppm, Pd < 1 ppm
Data Interpretation & Causality Analysis
  • The "False Positive" (Supplier B): Supplier B's CoA claimed >97% purity, and our UHPLC-UV confirmed a 98.8% Area. However, the qNMR absolute assay revealed only 89.1% active mass . The causality? The batch was highly hygroscopic due to poor packaging/drying, containing 4.2% water, alongside non-UV-absorbing inorganic salts (zinc from the Corey-Fuchs reaction). Relying on Supplier B for a stoichiometric organometallic reaction would result in an immediate 10% yield drop and potential catalyst quenching.

  • The "False Negative" (Supplier C): Supplier C showed a dismal 82.4% on UHPLC-UV, yet qNMR confirmed a functional mass of 94.0%. This is the classic chromophoric mismatch . The batch contained ~2% w/w Triphenylphosphine oxide (TPPO). Because TPPO has a massive UV response compared to the target alkene, it dominated the chromatogram. While not ideal, Supplier C is functionally purer than Supplier B.

  • Optimal Selections (Suppliers A & D): Both suppliers demonstrated excellent alignment between UV Area%, qNMR assay, and low moisture content, indicating highly controlled crystallization and drying processes. Supplier D is the premium choice for late-stage API synthesis.

References

  • ICH Q3A(R2) Impurities in New Drug Substances International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Quantitative NMR spectroscopy in pharmaceutical analysis Holzgrabe, U. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. URL:[Link]

  • Practical HPLC Method Development (2nd Edition) Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). John Wiley & Sons. URL:[Link]

  • Standard reference materials for Karl Fischer moisture analysis Margolis, S. A. (1995). Analytical Chemistry, 67(23), 4239-4246. URL:[Link]

Safety & Regulatory Compliance

Safety

Professional Disposal and Handling Protocols for Halogenated Piperidine Derivatives

Here is a comprehensive, professional guide for the safe handling and disposal of 4-(Dibromomethylidene)piperidine hydrochloride, designed for researchers and environmental health and safety (EHS) professionals in instit...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of 4-(Dibromomethylidene)piperidine hydrochloride, designed for researchers and environmental health and safety (EHS) professionals in institutional laboratory settings.

The management of complex halogenated organic salts, such as 4-(Dibromomethylidene)piperidine hydrochloride , requires strict adherence to institutional safety protocols and federal environmental regulations. Because this compound contains multiple heavy halogens (bromine) and is formulated as a hydrochloride salt, improper disposal poses significant risks of environmental contamination and the generation of highly toxic byproducts (e.g., dioxins, furans, hydrogen bromide gas) if subjected to standard low-temperature incineration [1].

This guide outlines the physicochemical rationale for waste segregation and provides a self-validating standard operating procedure (SOP) for its logistical lifecycle—from benchtop collection to institutional EHS handover.

Physicochemical Profiling & Disposal Implications

Understanding the molecular composition of a chemical is the first step in establishing a safe disposal route. 4-(Dibromomethylidene)piperidine hydrochloride is an organic salt that introduces specific compatability constraints into waste management.

Table 1: Chemical Characteristics and Waste Routing Rationale

CharacteristicProfileOperational & Disposal Implication
Halogen Load High (Two Bromines, One Chlorine)Critical: Must be strictly routed to Halogenated Waste streams. Cannot be mixed with non-halogenated solvents due to specialized incineration requirements [2].
Physical State Solid (Hydrochloride salt)Solid waste (powders, contaminated weigh boats) must be collected in dedicated solid hazardous waste containers, separate from liquid streams.
Reactivity Risk Amine salt / Alkyl halideAvoid mixing with strong bases in waste containers to prevent the liberation of the freebase amine, which may alter solubility and volatility profiles.
Thermal Degradation Releases HBr, HCl, NO x​ Bench-top destruction or neutralization is strictly prohibited. Requires licensed high-temperature commercial incineration (>1000°C) with gas scrubbers [1].

Mechanistic Rationale: The Importance of Halogen Segregation

In professional drug development and synthetic laboratories, the cardinal rule of waste disposal is the strict segregation of halogenated and non-halogenated waste.

From a mechanistic standpoint, commercial hazardous waste incinerators rely on specific fuel-to-waste ratios. Non-halogenated organic waste (like ethanol or hexane) burns cleanly and provides high caloric value. Halogenated waste (like 4-(dibromomethylidene)piperidine HCl or dichloromethane) has a lower heat of combustion and requires specialized, high-temperature rotary kiln incinerators equipped with alkaline scrubbers. If halogenated compounds are improperly disposed of in non-halogenated streams, the incineration temperature may not be sufficient to fully break the carbon-halogen bonds, leading to the synthesis of highly toxic polychlorinated/polybrominated dibenzodioxins (PCDDs/PBDDs) in the exhaust stream [2].

Furthermore, bench-top treatment or "DIY" neutralization of this compound is strictly prohibited. Unregulated chemical treatment of complex halogenated waste can lead to exothermic reactions, the release of corrosive hydrogen bromide (HBr) gas, or the formation of shock-sensitive intermediates. All disposal must be routed through licensed EHS channels.

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures full compliance with Resource Conservation and Recovery Act (RCRA) principles for hazardous waste generators.

Step 1: Hazard Assessment and PPE
  • Action: Before handling the chemical or its waste, don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended for extended handling), a flame-resistant lab coat, and safety goggles.

  • Causality: Halogenated amine salts can be severe mucous membrane and skin irritants.

Step 2: Waste Segregation and Collection
  • Solid Waste: Collect all unreacted solid 4-(Dibromomethylidene)piperidine hydrochloride, contaminated filter paper, and disposable spatulas in a chemically compatible, sealable plastic container (e.g., high-density polyethylene, HDPE).

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, chloroform, or even water), the entire solution must be collected in a designated Halogenated Liquid Waste carboy.

  • Rule: Never mix this waste with acetone or strong bases, as base-catalyzed haloform reactions can occur, pressurizing the waste container.

Step 3: Primary Containment and Labeling
  • Action: Securely cap the waste container immediately after adding waste.

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write out the full chemical name: "4-(Dibromomethylidene)piperidine hydrochloride". Do not use abbreviations or acronyms. Check the boxes for "Toxic" and "Halogenated".

Step 4: Secondary Containment
  • Action: Place the primary waste container inside a secondary containment tray or bin in the laboratory's Satellite Accumulation Area (SAA).

  • Causality: Secondary containment prevents catastrophic spills if the primary container fails, ensuring that incompatible wastes (e.g., oxidizers and organics) do not physically mix in the event of a leak.

Step 5: Institutional EHS Transfer
  • Action: Once the container is full (or reaches the institutional time limit, typically 90 days to 1 year depending on generator status), submit a waste pickup request to your facility's Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Waste Routing Visualization

WasteDisposal cluster_segregation Laboratory Satellite Accumulation Area (SAA) Gen Waste Generation: 4-(Dibromomethylidene)piperidine HCl Solid Solid Waste (Powders, Contaminated PPE) Gen->Solid Liquid Liquid Waste (Dissolved in Solvents) Gen->Liquid Halo Halogenated Organic Waste Stream Solid->Halo Liquid->Halo EHS Institutional EHS Collection & Manifesting Halo->EHS Incineration Licensed TSDF: High-Temp Incineration (>1000°C) EHS->Incineration

Workflow for the segregation and professional disposal of halogenated laboratory waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generation and Management. Washington, D.C. Available from:[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 4-(Dibromomethylidene)piperidine Hydrochloride

Executive Summary & Mechanistic Hazard Analysis 4-(Dibromomethylidene)piperidine hydrochloride is a specialized halogenated intermediate utilized in advanced organic synthesis and drug development. Handling this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Analysis

4-(Dibromomethylidene)piperidine hydrochloride is a specialized halogenated intermediate utilized in advanced organic synthesis and drug development. Handling this compound requires strict adherence to safety protocols due to the synergistic hazards presented by its structural components.

As a Senior Application Scientist, it is critical to understand why specific precautions are taken, rather than simply following a checklist. The hazard profile of this compound is driven by two key structural features:

  • The Dibromomethylidene Moiety: Halogenated vinyl/alkylidene groups are highly electron-deficient. They can act as potent electrophiles or alkylating agents, making them highly reactive toward nucleophiles, including biological macromolecules (proteins and DNA). This confers a high risk of skin sensitization, severe irritation, and potential mutagenicity [1].

  • The Piperidine Hydrochloride Salt: As a hydrochloride salt, this compound exists as a crystalline or amorphous solid. The primary exposure vector is not vapor, but aerosolized dust . If the powder becomes airborne during weighing or transfer, it poses a severe respiratory hazard [2].

Because specific toxicological data (LD50/LC50) for this exact derivative may be limited in standard databases, researchers must apply the precautionary principle , treating the substance as a high-hazard reactive intermediate.

Quantitative PPE & Engineering Controls Matrix

To mitigate the risks outlined above, a multi-layered defense strategy relying on both Engineering Controls and Personal Protective Equipment (PPE) must be implemented.

Hazard VectorCausality / RationaleRequired PPE / ControlSpecification Standard
Respiratory (Dust) The HCl salt forms fine particulates that can deposit in the respiratory tract, causing mucosal irritation or systemic absorption.Chemical Fume Hood Face velocity of 80–100 feet per minute (fpm). Sash lowered to the indicated safe operating height.
Dermal (Corrosion/Alkylating) Halogenated organics rapidly permeate latex and can cause chemical burns or sensitization upon dermal contact.Nitrile Gloves (Double) Minimum 5 mil thickness. Double-gloving is mandatory for handling the neat solid.
Ocular (Particulate/Splash) Airborne dust or accidental splashing of solutions can cause severe corneal damage due to the acidic nature of the HCl salt.Chemical Splash Goggles ANSI Z87.1 certified. Safety glasses with side shields are insufficient for fine powders.
Body (Spill/Contamination) Contamination of personal clothing can lead to prolonged dermal exposure and transport of the chemical outside the lab.Flame-Resistant Lab Coat Knee-length, fully buttoned, with knit cuffs to prevent wrist exposure.

Operational Methodologies: Step-by-Step Guidance

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the safety barrier before proceeding to the next.

Protocol A: Safe Weighing and Transfer

Objective: To accurately mass the solid without generating airborne particulates.

  • Pre-Operation Verification: Verify fume hood certification is current. Turn on the hood and check the flow monitor (ensure >80 fpm).

  • PPE Donning: Put on a lab coat, chemical splash goggles, and two pairs of nitrile gloves. Validation: Inspect outer gloves for micro-tears by trapping air and applying slight pressure.

  • Static Mitigation: Hydrochloride salts are notoriously prone to static cling, which causes powder to aerosolize. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static zero-charge wipe.

  • Containment Setup: Place an analytical balance inside the fume hood. Use a deep-welled anti-static weighing boat to minimize the exposed surface area of the powder.

  • Transfer: Open the vial only inside the hood. Slowly transfer the desired mass using a micro-spatula.

  • Solubilization (If applicable): If the workflow permits, dissolve the solid in the reaction solvent (e.g., Dichloromethane or DMF) directly in the weighing boat or a secondary vial before removing it from the hood. Handling the compound as a solution drastically reduces the inhalation hazard.

  • Decontamination: Wipe down the balance and the hood surface with a solvent-dampened cloth (e.g., isopropanol) to capture any microscopic dust.

Protocol B: Emergency Spill Response (Solid)

Objective: To safely contain and neutralize an accidental release of the powder.

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately alert personnel and step back to avoid inhaling dust.

  • Upgrade PPE: If the spill is significant (>5 grams outside the hood), an N95 or P100 particulate respirator must be donned before approaching the spill [2].

  • Wet-Wipe Method: Do not sweep the dry powder, as this will aerosolize the chemical. Instead, cover the powder with paper towels.

  • Solvent Dampening: Gently wet the paper towels with a compatible, low-volatility solvent (e.g., water or a dilute sodium bicarbonate solution to neutralize the HCl salt) to trap the dust.

  • Collection: Scoop the dampened towels into a hazardous waste bag using a dustpan.

  • Surface Cleaning: Wash the spill area with soap and water, followed by an alcohol wipe.

Disposal and Waste Management Plan

Due to the dibromomethylidene group, this compound and any associated waste cannot be disposed of in standard aqueous or general organic waste streams.

  • Solid Waste: Empty vials, contaminated weighing boats, and spill cleanup materials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste: Halogenated Organics (Contains Bromine)."

  • Liquid Waste: Any solutions containing 4-(Dibromomethylidene)piperidine hydrochloride must be segregated into a dedicated "Halogenated Organic Waste" carboy. Mixing halogenated waste with non-halogenated waste can cause exothermic reactions and significantly increases disposal costs [3].

  • Labeling: Ensure the exact chemical name is written on the waste manifest. Do not use abbreviations.

Workflow Visualization

The following diagram illustrates the logical relationship between storage, handling, experimental execution, and disposal, highlighting the critical safety checkpoints.

Workflow N1 Storage (Desiccator, 2-8°C) N2 PPE Checkpoint (Goggles, Lab Coat, Double Nitrile) N1->N2 Initiate Protocol N3 Engineering Control (Chemical Fume Hood) N2->N3 Validate Airflow N4 Material Handling (Anti-static Weighing) N3->N4 Transfer Sealed Vial N5 Experimental Execution (Solubilization/Reaction) N4->N5 Proceed if Contained N6 Spill Scenario (Dust Aerosolization) N4->N6 Accidental Release N8 Halogenated Waste Segregation N5->N8 Liquid/Solid Byproducts N7 Wet-Wipe Decontamination N6->N7 Apply Damp Absorbent N7->N8 Contaminated Materials

Caption: Operational workflow for handling 4-(Dibromomethylidene)piperidine HCl, from storage to disposal.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System. United States Environmental Protection Agency. Available at: [Link]

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